Product packaging for tert-Butyl 1H-indol-4-ylcarbamate(Cat. No.:CAS No. 819850-13-0)

tert-Butyl 1H-indol-4-ylcarbamate

Cat. No.: B565370
CAS No.: 819850-13-0
M. Wt: 232.28 g/mol
InChI Key: KOKLMCWYZCHYEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(1H-Indol-4-yl)-Carbamic Acid tert-butyl ester is a synthetic intermediate useful for pharmaceutical synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O2 B565370 tert-Butyl 1H-indol-4-ylcarbamate CAS No. 819850-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(1H-indol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-11-6-4-5-10-9(11)7-8-14-10/h4-8,14H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKLMCWYZCHYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654261
Record name tert-Butyl 1H-indol-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819850-13-0
Record name tert-Butyl 1H-indol-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Physical and Chemical Properties of tert-Butyl 1H-indol-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of tert-Butyl 1H-indol-4-ylcarbamate, a synthetic intermediate with potential applications in pharmaceutical research and development. Due to the limited availability of direct experimental data for this specific molecule, this guide combines reported information with data from closely related analogues and computational predictions to offer a thorough profile.

Chemical Identity and Physical Properties

This compound is a carbamate-protected derivative of 4-aminoindole. The tert-butyloxycarbonyl (Boc) protecting group enhances its solubility in organic solvents and makes it a versatile intermediate in organic synthesis.

Table 1: General and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂O₂--INVALID-LINK--
Molecular Weight 232.28 g/mol --INVALID-LINK--
CAS Number 819850-13-0--INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Purity ≥97.0% (by NMR)--INVALID-LINK--
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.--INVALID-LINK--

Table 2: Computationally Predicted Physical and Chemical Properties

PropertyPredicted ValueSource
XLogP3 2.6--INVALID-LINK--
Hydrogen Bond Donor Count 2--INVALID-LINK--
Hydrogen Bond Acceptor Count 2--INVALID-LINK--
Rotatable Bond Count 2--INVALID-LINK--
Exact Mass 232.121177757 Da--INVALID-LINK--
Topological Polar Surface Area 54.1 Ų--INVALID-LINK--

Note: Predicted values are for the isomeric compound tert-butyl 1H-indol-7-ylcarbamate as a close approximation.

Spectroscopic Properties

Detailed experimental spectra for this compound are not widely published. The following tables outline the predicted spectroscopic characteristics based on the known spectra of analogous indole and tert-butyl carbamate compounds.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.10br s1HIndole N-H
~7.50d1HAr-H
~7.20t1HAr-H
~7.10t1HAr-H
~6.80d1HAr-H
~6.60br s1HCarbamate N-H
~6.50t1HAr-H
1.55s9H-C(CH₃)₃

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~153.0C=O (carbamate)
~136.0Ar-C
~128.0Ar-C
~125.0Ar-C
~122.0Ar-CH
~118.0Ar-CH
~110.0Ar-CH
~105.0Ar-CH
~102.0Ar-CH
~81.0-C(CH₃)₃
~28.5-C(CH₃)₃

Table 5: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, sharpIndole N-H stretch
~3350Medium, broadCarbamate N-H stretch
~2970MediumC-H stretch (aliphatic)
~1715Strong, sharpC=O stretch (carbamate)
~1520StrongN-H bend (amide II)
~1250, ~1160StrongC-O stretch

Table 6: Predicted Mass Spectrometry Data (ESI+)

m/zAssignment
233.1285[M+H]⁺
255.1104[M+Na]⁺
177.0917[M+H - C₄H₈]⁺ (loss of isobutylene)
133.0760[M+H - Boc]⁺

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the protection of 4-aminoindole with di-tert-butyl dicarbonate. A general procedure, adapted from the synthesis of related carbamates, is provided below.

Materials:

  • 4-Aminoindole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF), anhydrous

  • 4-(Dimethylamino)pyridine (DMAP)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve 4-aminoindole (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (0.1 equivalents) to the solution.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in THF dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 4-Aminoindole 4-Aminoindole Reaction Reaction 4-Aminoindole->Reaction Boc2O Boc2O Boc2O->Reaction THF THF THF->Reaction DMAP DMAP DMAP->Reaction Room Temperature Room Temperature Room Temperature->Reaction Quench (NaHCO3) Quench (NaHCO3) Extraction (EtOAc) Extraction (EtOAc) Quench (NaHCO3)->Extraction (EtOAc) Purification (Chromatography) Purification (Chromatography) Extraction (EtOAc)->Purification (Chromatography) Final Product Final Product Purification (Chromatography)->Final Product This compound Reaction->Quench (NaHCO3)

Caption: Proposed synthetic workflow for this compound.

General Protocol for Spectroscopic Analysis

The following are general methodologies for acquiring the spectroscopic data presented in this guide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum would be obtained using an FT-IR spectrometer. The solid sample would be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample would be dissolved in a suitable solvent like acetonitrile or methanol and analyzed in positive ion mode.

Experimental_Workflow Sample Sample NMR_Analysis NMR Analysis (1H, 13C) Sample->NMR_Analysis FTIR_Analysis FT-IR Analysis Sample->FTIR_Analysis MS_Analysis MS Analysis (ESI-TOF) Sample->MS_Analysis Data_Integration Data Integration & Structural Elucidation NMR_Analysis->Data_Integration FTIR_Analysis->Data_Integration MS_Analysis->Data_Integration

Caption: General experimental workflow for spectroscopic characterization.

Chemical Reactivity and Potential Biological Significance

As a Boc-protected amine, the primary chemical reactivity of this compound centers around the deprotection of the carbamate group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free 4-aminoindole. The indole ring itself is susceptible to electrophilic substitution, although the specific regioselectivity would be influenced by the carbamate group.

While there is limited published information on the specific biological activity of this compound, the indole nucleus is a common scaffold in many biologically active compounds. Related indole derivatives have been investigated for a variety of therapeutic applications, including as anti-cancer and anti-inflammatory agents. The carbamate moiety can also play a role in biological activity, and some indole carbamates have been studied as enzyme inhibitors. Therefore, this compound may serve as a valuable building block in the synthesis of novel drug candidates.

Logical_Relationship cluster_properties Core Properties cluster_applications Potential Applications Compound This compound Chemical_Properties Chemical Properties (Boc-protected amine, indole ring) Compound->Chemical_Properties Physical_Properties Physical Properties (Solid, organic solvent soluble) Compound->Physical_Properties Synthetic_Intermediate Synthetic Intermediate Chemical_Properties->Synthetic_Intermediate Deprotection & Functionalization Physical_Properties->Synthetic_Intermediate Handling & Reactivity Drug_Discovery Drug Discovery Lead Synthetic_Intermediate->Drug_Discovery

Caption: Logical relationship of properties to potential applications.

tert-Butyl 1H-indol-4-ylcarbamate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 1H-indol-4-ylcarbamate, a key synthetic intermediate in pharmaceutical research. The document details its chemical identity, molecular structure, physical properties, a detailed synthesis protocol, and its role in the development of bioactive molecules.

Core Compound Information

This compound is a carbamate-protected derivative of 4-aminoindole. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the amino function at the 4-position of the indole ring allows for selective chemical modifications at other positions of the indole nucleus. This makes it a valuable building block in the synthesis of complex indole-based compounds with potential therapeutic applications.

Molecular Structure and Identification

The molecular structure of this compound consists of an indole ring system where the amine group at the C4 position is protected with a tert-butyloxycarbonyl group.

Table 1: Compound Identification

IdentifierValue
CAS Number 819850-13-0[1]
Molecular Formula C₁₃H₁₆N₂O₂[1]
SMILES CC(C)(C)OC(=O)NC1=CC=CC2=C1C=CN2
Physicochemical Properties

A summary of the known physical and chemical properties is presented below.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 232.28 g/mol [1]
Appearance White to off-white solid[1]
Purity (by ¹H NMR) ≥97.0%[1]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1]

Synthesis Protocol

The synthesis of this compound is a two-step process, beginning with the formation of the precursor 4-aminoindole, followed by the protection of the amino group.

Step 1: Synthesis of 4-Aminoindole (Precursor)

A common method for the synthesis of 4-aminoindole involves the reduction of 4-nitroindole.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-nitroindole in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Reduction: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield crude 4-aminoindole, which can be purified further by column chromatography if necessary.

Step 2: Boc-Protection of 4-Aminoindole

This step involves the reaction of 4-aminoindole with di-tert-butyl dicarbonate (Boc₂O) to form the final product.

Experimental Protocol:

  • Reaction Setup: Dissolve 4-aminoindole in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.

  • Base Addition: Add a base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Role in Drug Discovery and Development

Indole derivatives are known to possess a wide range of biological activities and are core structures in many pharmaceutical agents. 4-substituted indoles, in particular, are precursors to ergot alkaloids and other biologically active compounds. The Boc-protected 4-aminoindole is a key intermediate that allows for further chemical transformations to build more complex molecules with potential therapeutic value in areas such as oncology and virology.

The following diagram illustrates the logical workflow of utilizing this compound as a synthetic intermediate.

G Workflow for the Use of this compound A 4-Nitroindole (Starting Material) B Reduction (e.g., H2, Pd/C) A->B Step 1 C 4-Aminoindole (Precursor) B->C D Boc Protection (Boc2O, Base) C->D Step 2 E This compound (Key Intermediate) D->E F Further Synthetic Modifications (e.g., C-H activation, coupling reactions) E->F Utilization G Complex Bioactive Molecules (e.g., Kinase Inhibitors, Receptor Modulators) F->G

References

The Therapeutic Potential of Substituted Indole Scaffolds: A Technical Overview of tert-Butyl 1H-indol-4-ylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] This technical guide delves into the significant biological activities of derivatives of tert-Butyl 1H-indol-4-ylcarbamate, a versatile synthetic intermediate.[2] We will explore their potential as anticancer and antimicrobial agents, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Anticancer Activity: Targeting Kinase Signaling Pathways

Derivatives of this compound have emerged as promising candidates in oncology, primarily through their action as kinase inhibitors. Kinases are pivotal enzymes in cellular signaling, and their dysregulation is a hallmark of many cancers.[3] Indole-based compounds have been successfully developed to target various kinases, including Epidermal Growth Factor Receptor (EGFR) and Src kinase, which are crucial in tumor cell proliferation, survival, and metastasis.[4]

A notable study outlines the development of novel indole derivatives as dual inhibitors of EGFR and Src kinases.[4] The cooperation between these two kinases is implicated in more aggressive tumor phenotypes, making dual inhibition a compelling therapeutic strategy.[4] The synthesized compounds demonstrated significant cytotoxic effects against various cancer cell lines.[4]

Table 1: Kinase Inhibitory and Cytotoxic Activity of Selected Indole Derivatives

CompoundTarget KinaseIC50 (µM)Cancer Cell LineIC50 (µM)Reference
16 EGFR1.026Lung (A549)-[4]
Src0.002Prostate (PC3)-[4]
Urea Derivatives (6-11) Src- (80.12-89.68% inhibition)--[4]
5f --Breast (MCF-7)13.2
Breast (MDA-MB-468)8.2
Indole-isoxazole 5a --Hepatocellular (Huh7)<11
Indole-isoxazole 5b --Hepatocellular (Huh7)<11
Indole-isoxazole 5h --Hepatocellular (Huh7)<11
Indole-isoxazole 5r --Hepatocellular (Huh7)<11
Indole-isoxazole 5t --Hepatocellular (Huh7)4.7
Indolylindazoles 43 & 55 ITKnanomolar potency--[5]

Note: This table presents a selection of data from the cited literature. For a comprehensive understanding, please refer to the original publications.

The anticancer mechanism of these derivatives often involves the induction of apoptosis. For instance, compound 16 was shown to significantly increase the levels of pro-apoptotic proteins such as caspase-3, caspase-8, and Bax, while decreasing the level of the anti-apoptotic protein Bcl-2 in prostate cancer cells.[4]

Signaling Pathway: EGFR and Src Kinase Inhibition

The diagram below illustrates the signaling pathways targeted by these indole derivatives. EGFR activation leads to the initiation of downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival. Src kinase can also contribute to the activation of these pathways. Dual inhibition by indole derivatives effectively blocks these pro-cancerous signals.

EGFR_SRC_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K SRC Src Kinase SRC->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Indole_Derivative Indole Derivative Indole_Derivative->EGFR Inhibits Indole_Derivative->SRC Inhibits

Caption: EGFR and Src Signaling Pathway Inhibition.

Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. The indole scaffold is a privileged structure in the development of new antimicrobial agents due to its ability to interact with various microbial targets.

Several studies have reported the synthesis of indole derivatives, such as those incorporating 1,2,4-triazole and 1,3,4-thiadiazole moieties, and their evaluation against clinically relevant microbial strains. These compounds have shown promising activity, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.

Table 2: Antimicrobial Activity of Selected Indole Derivatives (MIC in µg/mL)

CompoundS. aureusMRSAE. coliB. subtilisC. albicansC. kruseiReference
1c 12.525252512.56.25
1h 12.56.25252512.56.25
2h 6.256.25506.2512.56.25
3d 6.253.125256.253.1253.125
4c 12.5-----
Indole Carboxamides 1.56-3.13-1.56-12.51.56-3.13>20-
Indole-3-carboxamido-polyamine 13b 2.2 µM-----

Note: This table presents a selection of data from the cited literature. For a comprehensive understanding, please refer to the original publications. MRSA: Methicillin-resistant Staphylococcus aureus.

Experimental Protocols

General Synthesis Workflow for Indole Derivatives

The synthesis of functionalized indole derivatives often involves a multi-step process starting from a suitable indole precursor. A general workflow is depicted below, which typically includes steps like N-protection, functionalization at various positions of the indole ring, and finally coupling with different moieties to generate a library of derivatives.

Synthesis_Workflow Start tert-Butyl 1H-indol-4-ylcarbamate Step1 N-Alkylation or N-Arylation Start->Step1 Step2 Functionalization at C3 (e.g., Vilsmeier-Haack) Step1->Step2 Step3 Modification of C3-substituent Step2->Step3 Step4 Coupling Reaction (e.g., Amide or Urea formation) Step3->Step4 Final_Product Biologically Active Indole Derivatives Step4->Final_Product

Caption: General Synthesis Workflow.

In Vitro Kinase Inhibition Assay (EGFR/Src)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against EGFR and Src kinases using a luminescence-based assay that measures ADP production.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the test compound in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

    • Prepare the kinase reaction master mix containing the peptide substrate and ATP in the kinase assay buffer.

    • Dilute the recombinant EGFR or Src enzyme to the desired concentration in the kinase assay buffer.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background).

    • Add 10 µL of the kinase reaction master mix to each well.

    • Initiate the reaction by adding 10 µL of the diluted enzyme to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 4 hours in a humidified atmosphere.

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be greater than 650 nm.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound.

    • Perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.

    • Dilute the standardized inoculum to the appropriate final concentration for testing.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared inoculum.

    • Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

    • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 18-24 hours at 37°C for bacteria).

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the biological evaluation of newly synthesized indole derivatives.

Experimental_Workflow Start Synthesized Indole Derivatives Library Screening Primary Screening (e.g., Single High Concentration) Start->Screening Dose_Response Dose-Response Studies Screening->Dose_Response Active Compounds IC50_MIC Determine IC50/MIC Values Dose_Response->IC50_MIC Mechanism Mechanism of Action Studies IC50_MIC->Mechanism Potent Compounds Apoptosis Apoptosis Assays (e.g., Caspase Activity) Mechanism->Apoptosis Western_Blot Western Blotting (Target Engagement) Mechanism->Western_Blot Lead_Optimization Lead Optimization Apoptosis->Lead_Optimization Western_Blot->Lead_Optimization

Caption: Biological Evaluation Workflow.

Conclusion and Future Directions

The derivatives of this compound represent a rich scaffold for the development of novel therapeutic agents. The data and methodologies presented in this guide highlight their significant potential as both anticancer and antimicrobial agents. The structure-activity relationship studies, though not exhaustively detailed here, generally indicate that substitutions at various positions of the indole ring and the nature of the appended functional groups play a crucial role in determining the biological activity and target selectivity.[3][6]

Future research in this area should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action and evaluation in in vivo models will be critical steps in translating these promising findings into clinical applications. The versatility of the indole nucleus ensures that its derivatives will continue to be a fertile ground for drug discovery and development.

References

The Indole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold, an aromatic heterocyclic organic compound, is a privileged structure in medicinal chemistry, forming the core of numerous natural products, essential biomolecules, and synthetic pharmaceuticals.[1] Its unique combination of a benzene ring fused to a pyrrole ring provides a framework capable of interacting with a multitude of biological targets with high affinity.[1] This versatility has led to the development of over 40 FDA-approved drugs containing the indole nucleus, treating a wide array of conditions from cancer to migraines.[2][3] This guide provides a technical overview of key indole derivatives that have made a significant impact in medicinal chemistry, detailing their mechanisms of action, quantitative biological data, and associated experimental methodologies.

Anticancer Agents: Vinca Alkaloids

Indole derivatives are prominent in oncology, most notably the vinca alkaloids like Vincristine and Vinblastine. These compounds are potent mitotic inhibitors used in the treatment of various cancers, including leukemias, lymphomas, and testicular cancer.[4] Their primary mechanism involves the disruption of microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[5][6]

Mechanism of Action: Tubulin Polymerization Inhibition

Vinca alkaloids bind to the β-subunit of tubulin dimers at a specific site, often referred to as the "vinca domain".[4][5] This binding event prevents the tubulin dimers from polymerizing into microtubules.[7] At low concentrations, these drugs suppress microtubule dynamics, leading to a halt in the metaphase stage of mitosis and subsequent apoptosis (programmed cell death).[1][8] At higher concentrations, they can induce the depolymerization of existing microtubules.[1][8]

Vincristine_Pathway cluster_cell Cancer Cell tubulin_dimer α/β-Tubulin Dimers microtubule Microtubule tubulin_dimer->microtubule Polymerization mitotic_spindle Mitotic Spindle (Dysfunctional) microtubule->mitotic_spindle vincristine Vincristine vincristine->tubulin_dimer Binds to β-subunit vincristine->microtubule Induces Depolymerization metaphase_arrest Metaphase Arrest mitotic_spindle->metaphase_arrest Leads to apoptosis Apoptosis metaphase_arrest->apoptosis Triggers

Mechanism of Vincristine-induced mitotic arrest.
Quantitative Data: Tubulin Inhibition

The potency of vinca alkaloids is typically measured by their ability to inhibit tubulin polymerization and their cytotoxicity against cancer cell lines.

CompoundTargetParameterValueCell Line / System
VincristineTubulin DimerK_i85 nMN/A (Polymerization)
VincristineSH-SY5Y CellsIC₅₀0.1 µMNeuroblastoma
VinblastineTubulinIC₅₀0.54 µMin vitro Polymerization
VinorelbineTubulinIC₅₀0.80 µMin vitro Polymerization

Data compiled from multiple sources.[8][9]

Experimental Protocol: Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of tubulin in vitro by monitoring changes in light scattering.

  • Preparation : Reconstitute purified tubulin protein to a concentration of 3 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) on ice.[10]

  • Reaction Setup : In a 96-well half-area plate, add the test compound (e.g., Vincristine) at various concentrations.[10] Add GTP to a final concentration of 1 mM and 10% glycerol to promote polymerization.[10]

  • Initiation : Transfer the plate to a spectrophotometer pre-warmed to 37°C. Add the cold tubulin solution to each well to initiate the polymerization reaction.[10]

  • Measurement : Immediately begin monitoring the change in absorbance (light scattering) at 340 nm every minute for 30-60 minutes.[10]

  • Analysis : Plot absorbance versus time. An increase in absorbance indicates microtubule formation. Inhibitors like Vincristine will show a dose-dependent decrease in the rate and extent of polymerization compared to a vehicle control. The IC₅₀ value is calculated as the concentration of the compound that inhibits polymerization by 50%.[9]

Anti-inflammatory Agents: Indomethacin

Indomethacin is a potent nonsteroidal anti-inflammatory drug (NSAID) widely used to reduce pain, fever, and inflammation.[8] It is an indole-3-acetic acid derivative and exerts its effects through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: COX Inhibition

Indomethacin functions as a non-selective inhibitor of both COX-1 and COX-2.[11] These enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[12] By blocking the active site of COX enzymes, Indomethacin prevents prostaglandin synthesis, thereby reducing the inflammatory response.[12] While effective, its inhibition of COX-1, which has housekeeping functions in the gut and platelets, can lead to gastrointestinal side effects.[12]

Indomethacin_Pathway cluster_pathway Prostaglandin Synthesis Pathway arachidonic_acid Arachidonic Acid cox_enzymes COX-1 & COX-2 Enzymes arachidonic_acid->cox_enzymes Substrate prostaglandins Prostaglandins (e.g., PGE2) cox_enzymes->prostaglandins Conversion inflammation Inflammation & Pain prostaglandins->inflammation Mediates indomethacin Indomethacin indomethacin->cox_enzymes Inhibits

Inhibition of the prostaglandin synthesis pathway by Indomethacin.
Quantitative Data: COX-1 and COX-2 Inhibition

The inhibitory activity of Indomethacin is quantified by its IC₅₀ values against the two COX isoforms. It typically shows higher potency for COX-1.

CompoundTargetIC₅₀ (nM)Assay System
IndomethacinoCOX-127Purified ovine COX-1
IndomethacinmCOX-2127Purified murine COX-2
IndomethacinhCOX-2180Purified human COX-2
IndomethacinCOX-19Human peripheral monocytes
IndomethacinCOX-2310LPS-stimulated human monocytes

o=ovine, m=murine, h=human. Data compiled from multiple sources.[2][12][13]

Experimental Protocol: In Vitro COX Inhibition Assay

This assay determines a compound's ability to inhibit the enzymatic activity of purified COX-1 or COX-2.

  • Enzyme Preparation : Use purified recombinant human or ovine COX-1 and COX-2 enzymes.[12][14]

  • Reaction Mixture : In a 96-well plate, prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and an electron donor like phenol.

  • Inhibitor Incubation : Add various concentrations of the test compound (Indomethacin) to the wells. Incubate with the COX enzyme for a defined period (e.g., 15 minutes) at 37°C to allow for binding.

  • Substrate Addition : Initiate the enzymatic reaction by adding the substrate, arachidonic acid (often radiolabeled, e.g., [¹⁴C]AA).[12]

  • Reaction Termination : After a short incubation (e.g., 30-60 seconds), stop the reaction by adding a solution of an organic acid (e.g., formic acid) and a solvent like ethyl acetate to extract the prostanoid products.

  • Quantification : Separate the radioactive prostaglandin products from the unreacted substrate using thin-layer chromatography (TLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

  • Analysis : Quantify the amount of product formed. Calculate the percent inhibition for each concentration of the inhibitor relative to a control without the inhibitor. Determine the IC₅₀ value by plotting percent inhibition against inhibitor concentration.

Antimigraine Agents: Triptans

Sumatriptan was the first member of the triptan class of drugs, which are indole derivatives designed to treat acute migraine and cluster headaches.[15][16] They are highly effective at aborting attacks rather than preventing them.

Mechanism of Action: 5-HT₁B/₁D Receptor Agonism

Migraine pain is associated with the dilation of cranial blood vessels and the release of vasoactive neuropeptides from trigeminal nerve endings.[16] Sumatriptan is a potent agonist of serotonin (5-hydroxytryptamine) receptors, specifically the 5-HT₁B and 5-HT₁D subtypes.[16][17]

  • 5-HT₁B Receptor Agonism : Activation of 5-HT₁B receptors located on the smooth muscle of dilated cranial blood vessels causes vasoconstriction, counteracting the painful vasodilation.[16]

  • 5-HT₁D Receptor Agonism : Activation of presynaptic 5-HT₁D receptors on trigeminal nerve terminals inhibits the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP).[16][18]

Both actions are mediated through a G-protein coupled receptor (GPCR) pathway involving the inhibitory G-protein, Gαi, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[17]

Sumatriptan_Pathway cluster_synapse Trigeminal Nerve Terminal & Blood Vessel sumatriptan Sumatriptan receptor 5-HT(1B/1D) Receptor sumatriptan->receptor Agonist g_protein Gi/o Protein receptor->g_protein Activates vasoconstriction Cranial Vasoconstriction receptor->vasoconstriction Causes (5-HT1B) neuropeptide ↓ CGRP Release receptor->neuropeptide Inhibits (5-HT1D) adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp ↓ cAMP adenylyl_cyclase->camp

Signaling pathway for Sumatriptan via 5-HT₁B/₁D receptors.
Quantitative Data: Serotonin Receptor Binding Affinity

The affinity of triptans for various serotonin receptors is determined through radioligand binding assays, with results typically expressed as Kᵢ (inhibition constant) or pKᵢ (-log(Kᵢ)). Higher pKᵢ values indicate stronger binding affinity.

CompoundReceptorpKᵢ Value
Sumatriptan5-HT₁B7.8
Sumatriptan5-HT₁D8.3
Sumatriptan5-HT₁A6.2
Sumatriptan5-HT₁E6.4
Sumatriptan5-HT₁F7.9

Data compiled from multiple sources.[19][20]

Experimental Protocol: Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by competing with a radioactively labeled ligand that is known to bind to that receptor.

  • Membrane Preparation : Prepare cell membranes from cell lines engineered to express a high density of the target receptor (e.g., human 5-HT₁D).[21] Homogenize cells in a lysis buffer and pellet the membranes via centrifugation. Resuspend the pellet in an assay buffer.[21]

  • Assay Setup : In a 96-well plate, add the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Sumatriptan), and varying concentrations of the unlabeled test compound.[21]

  • Incubation : Incubate the plate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[21]

  • Separation : Rapidly separate the bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter mat. The membranes and the bound radioligand are trapped on the filter.[21][22]

  • Detection : Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[22] Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis : Plot the percentage of radioligand binding against the concentration of the test compound. This competition curve is used to calculate the IC₅₀, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[21]

References

tert-Butyl 1H-indol-4-ylcarbamate: A Technical Overview of Potential Biological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Chemical Scaffolding of a Potential Therapeutic

The indole nucleus is a prominent heterocyclic structure found in a vast array of natural products and synthetic compounds with significant biological activity.[1] Its unique structure allows it to mimic peptides and bind reversibly to a variety of proteins, making it a "privileged scaffold" in medicinal chemistry.[2][3] The carbamate group, on the other hand, is a key structural motif in many approved drugs and prodrugs.[4] It is often employed as a bioisostere for amide bonds, enhancing chemical stability and the ability to permeate cell membranes.[4][5] The combination of an indole core with a carbamate functional group in tert-Butyl 1H-indol-4-ylcarbamate suggests its potential for a range of biological activities, from anticancer to enzyme inhibition.

This guide will explore the potential mechanisms of action of this compound by summarizing the known activities of related indole carbamate and indole carboxamide compounds. We will delve into potential signaling pathways, present quantitative data from studies on analogous compounds, and provide detailed experimental protocols for key biological assays.

Potential Mechanisms of Action and Biological Targets

Based on the activities of structurally similar compounds, this compound could potentially exert its biological effects through several mechanisms, including but not limited to:

  • Antiproliferative Activity via Kinase Inhibition: Indole derivatives are known to be effective inhibitors of multiple kinases involved in cancer cell proliferation, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks).[6][7] Substitution at the 4th position of the indole ring has been associated with potent PI3K inhibition.[6]

  • Induction of Apoptosis: Some indole-2-carboxylate derivatives have been shown to induce apoptosis in cancer cells by increasing the generation of Reactive Oxygen Species (ROS) and inducing the cleavage of Poly(ADP-ribose) Polymerase (PARP).[8]

  • Enzyme Inhibition: Carbamates are a well-studied class of inhibitors for Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endocannabinoids. The mechanism of inhibition often involves the covalent carbamylation of a serine residue in the enzyme's active site.

Quantitative Data for Structurally Related Compounds

The following tables summarize the biological activities of various indole carbamate and carboxamide derivatives from the literature. This data can serve as a benchmark for the potential potency of this compound.

Table 1: Antiproliferative Activity of Indole Derivatives

CompoundCell LineIC50 (µM)Reference
Methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylateHepG23.78 ± 0.58[8]
Methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylateA5494.12 ± 0.62[8]
Methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylateMCF75.33 ± 0.71[8]
Methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylateHepG218.75 ± 1.54[8]
Methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylateA54924.08 ± 1.76[8]
Methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylateMCF715.64 ± 1.28[8]
Indole-6-formyl conjugate (In-9)K5620.100 ± 0.008[7]
Indole-6-formyl conjugate (In-9)K562/VCR0.227 ± 0.011[7]

Table 2: Kinase Inhibitory Activity of Indole Derivatives

CompoundKinaseIC50 (µM)Reference
Pan-inhibitor (Compound 5)PIM-10.37[7]
Pan-inhibitor (Compound 5)PIM-20.41[7]
Pan-inhibitor (Compound 5)PIM-30.3[7]
Osimertinib analog (Compound 16)EGFR1.026[9]
Osimertinib analog (Compound 16)SRC0.002[9]

Table 3: FAAH Inhibitory Activity of Carbamate Derivatives

CompoundIC50 (nM)Reference
URB52463[10]
URB5974.6[10]

Experimental Protocols

This section details the methodologies for key experiments that could be used to evaluate the biological activity of this compound.

Antiproliferative Activity (MTT Assay)

This protocol is based on the methodology used to assess the antiproliferative activity of novel benzimidazole carbamates bearing indole moieties.[11]

  • Cell Culture: Human cancer cell lines (e.g., SGC-7901, A-549, HT-1080) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compound is dissolved in DMSO and diluted with culture medium to various concentrations. The cells are then treated with the compound dilutions for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

In Vitro FAAH Inhibition Assay (Fluorometric Method)

This protocol is based on a general method for determining FAAH inhibitory potential.[12]

  • Reagents and Materials:

    • Recombinant human FAAH enzyme

    • Assay buffer (e.g., Tris-HCl buffer, pH 9.0)

    • FAAH substrate: 7-amino-4-methylcoumarin-arachidonamide (AMC-AA)

    • Test compound (this compound) and a known FAAH inhibitor (positive control)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

    • Add the FAAH enzyme to each well of the microplate, followed by the addition of the test compound or control.

    • Pre-incubate the enzyme with the inhibitors for a specified time at a controlled temperature (e.g., 15 minutes at 37°C).

    • Initiate the enzymatic reaction by adding the FAAH substrate (AMC-AA) to each well.

    • Monitor the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a fluorescence microplate reader. The fluorescence is generated by the product of the reaction, 7-amino-4-methylcoumarin (AMC).

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (fluorescence increase per unit of time) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control (no inhibitor).

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Potential Mechanisms

The following diagrams, generated using the DOT language, illustrate potential signaling pathways and experimental workflows relevant to the biological evaluation of indole carbamates.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Potential) synthesis Synthesis of tert-Butyl 1H-indol-4-ylcarbamate purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization antiproliferative Antiproliferative Assays (e.g., MTT) characterization->antiproliferative enzyme_inhibition Enzyme Inhibition Assays (e.g., FAAH, Kinase) characterization->enzyme_inhibition mechanism_studies Mechanism of Action Studies (e.g., Apoptosis, ROS) antiproliferative->mechanism_studies animal_models Animal Models of Disease (e.g., Cancer Xenografts) mechanism_studies->animal_models pk_pd Pharmacokinetics & Pharmacodynamics animal_models->pk_pd

Caption: General experimental workflow for the evaluation of a novel compound.

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K SRC SRC EGFR->SRC Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation SRC->Proliferation CDK CDK CDK->Proliferation IndoleCarbamate tert-Butyl 1H-indol-4-ylcarbamate (Hypothetical Target) IndoleCarbamate->EGFR Inhibition IndoleCarbamate->PI3K Inhibition IndoleCarbamate->SRC Inhibition IndoleCarbamate->CDK Inhibition GrowthFactor Growth Factor GrowthFactor->EGFR

Caption: Illustrative kinase inhibition signaling pathways.

faah_inhibition FAAH FAAH Enzyme (Active Site: Ser241) Inactive Inactive Metabolites FAAH->Inactive CarbamylatedFAAH Carbamylated FAAH (Inactive) Anandamide Anandamide (Substrate) Anandamide->FAAH Hydrolysis IndoleCarbamate tert-Butyl 1H-indol-4-ylcarbamate IndoleCarbamate->FAAH Covalent Modification (Carbamylation)

Caption: Hypothetical mechanism of FAAH inhibition by carbamylation.

Conclusion

While direct experimental evidence for the biological mechanism of this compound is currently lacking, the rich pharmacology of related indole and carbamate compounds provides a strong foundation for future research. The potential for this molecule to act as a kinase inhibitor, an inducer of apoptosis, or an enzyme inhibitor warrants further investigation. The experimental protocols and illustrative pathways provided in this guide offer a framework for elucidating the specific biological activities and therapeutic potential of this and other novel indole carbamate derivatives.

References

A Technical Guide to the Spectroscopic Profile of tert-Butyl 1H-indol-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl 1H-indol-4-ylcarbamate (CAS No: 819850-13-0). Due to the limited availability of published experimental spectra for this specific compound, this document combines information from commercial supplier data sheets with predicted spectroscopic values based on the analysis of structurally similar compounds. This guide is intended to support research and development activities by providing a detailed, albeit partially predictive, spectroscopic profile and standardized experimental protocols.

Molecular Structure and Properties
  • Chemical Name: this compound

  • Molecular Formula: C₁₃H₁₆N₂O₂[1]

  • Molecular Weight: 232.28 g/mol [1]

  • Appearance: White to off-white solid[1]

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data is not widely published, a Certificate of Analysis from a commercial supplier indicates that the ¹H NMR spectrum is "Consistent with structure" and the purity as determined by NMR is ≥97.0%.[1] The expected chemical shifts are predicted based on the analysis of similar indole and tert-butyl carbamate structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~8.2 - 8.5br s1HIndole N-H
~7.5 - 7.8d1HAr-H
~7.0 - 7.3m2HAr-H
~6.5 - 6.8m2HAr-H
~6.4 - 6.6br s1HCarbamate N-H
1.51s9Htert-Butyl (CH₃)₃

Predicted in a common deuterated solvent such as DMSO-d₆ or CDCl₃.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) (ppm)Assignment
~153 - 155Carbonyl (C=O)
~135 - 138Aromatic C
~125 - 130Aromatic C
~120 - 124Aromatic C
~110 - 115Aromatic C
~100 - 105Aromatic C
~80 - 82Quaternary C (Boc)
~28 - 29Methyl C (Boc)

Predicted in a common deuterated solvent such as DMSO-d₆ or CDCl₃.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds present in the molecule.

Table 3: Predicted IR Spectroscopic Data

Frequency (cm⁻¹)IntensityAssignment
~3400 - 3500MediumIndole N-H stretch
~3300 - 3400MediumCarbamate N-H stretch
~2950 - 3000MediumAromatic C-H stretch
~2850 - 2950StrongAliphatic C-H stretch (Boc)
~1700 - 1730StrongCarbonyl (C=O) stretch
~1500 - 1600MediumAromatic C=C stretch
~1200 - 1300StrongC-N stretch
~1150 - 1250StrongC-O stretch
Mass Spectrometry (MS)

Mass spectrometry data would be used to confirm the molecular weight and can provide structural information through fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z ValueRelative IntensityAssignment
232Moderate[M]⁺ (Molecular Ion)
176Moderate to High[M - C₄H₈]⁺ (Loss of isobutylene)
159Low[M - C₄H₉O]⁺ (Loss of tert-butoxy)
132High[M - C₅H₈O₂]⁺ (Loss of the Boc group, formation of 4-aminoindole radical cation)
57High[C₄H₉]⁺ (tert-Butyl cation)

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of -2 to 12 ppm, pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 0 to 200 ppm, a standard pulse sequence (e.g., zgpg30), and a longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Mix approximately 1-2 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Data Acquisition (EI Mode):

    • Introduce the sample into the ion source (often via a direct insertion probe or a gas chromatograph).

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

  • Data Acquisition (ESI Mode):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Optimize source parameters such as capillary voltage and desolvation temperature.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of tert-Butyl 1H-indol-4-ylcarbamate Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR  Pure Sample IR IR Spectroscopy Purification->IR MS Mass Spectrometry (EI, ESI) Purification->MS Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation Spectral Data IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

The Emergence of a Key Synthetic Intermediate: A Technical Guide to tert-Butyl 1H-indol-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-Butyl 1H-indol-4-ylcarbamate is a pivotal building block in the fields of medicinal chemistry and organic synthesis. Its indole core is a common motif in a vast array of biologically active compounds, and the strategic placement of a Boc-protected amine at the 4-position renders it an exceptionally useful intermediate for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the discovery, history, synthesis, and applications of this versatile compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and History

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the scientific literature, its emergence is intrinsically linked to the broader development of indole chemistry and the use of the tert-butyloxycarbonyl (Boc) protecting group. The earliest detailed synthetic protocol for this specific compound identified in our review is from a 2000 PhD thesis from the Universidad Autónoma de Madrid.[1] This suggests its initial preparation was likely driven by the need for a stable, N-protected 4-aminoindole for use in multi-step syntheses.

Subsequently, this compound has appeared in the patent literature as a key intermediate in the synthesis of pharmaceutically relevant compounds. For instance, a 2018 patent describes its use in the preparation of aromatic heterocyclic derivatives with potential therapeutic applications.[2] Its utility is further highlighted in a 2022 review on asymmetric Friedel-Crafts reactions, where it is employed as a nucleophile to generate chiral indole derivatives, showcasing its importance in modern synthetic strategies.[3] The history of this compound is thus one of practical application, evolving from a chemical curiosity to a valuable tool for the synthesis of complex molecules.

Synthetic Protocols

The most common and straightforward synthesis of this compound involves the direct N-protection of 4-aminoindole with di-tert-butyl dicarbonate (Boc₂O).

General Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is described in a 2018 patent.[2] The reaction proceeds by treating 4-aminoindole with di-tert-butyl dicarbonate in the presence of a base.

Experimental Protocol:

To a solution of 4-aminoindole (2.0 g, 15.1 mmol) in dichloromethane (20 mL) at 0°C, triethylamine (6.0 mL, 43 mmol) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (4.5 mL, 20 mmol). The reaction mixture is stirred for 13 hours. After stirring, the solvent is removed under reduced pressure, and the resulting residue is purified by silica gel column chromatography (eluting with a 10:1 mixture of petroleum ether and ethyl acetate) to yield the desired product.[2]

A similar procedure is also documented in a 2000 PhD thesis, where 4-aminoindole (30 mg, 0.227 mmol) is reacted with di-tert-butyl dicarbonate (52.0 mg, 0.238 mmol) in acetonitrile (0.45 mL) at room temperature for 18 hours, yielding the product in 82% yield after purification.[1]

Table 1: Reagents and Their Roles in the Synthesis

ReagentFormulaMolar Mass ( g/mol )Role
4-AminoindoleC₈H₈N₂132.16Starting Material
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25Boc-protecting agent
TriethylamineC₆H₁₅N101.19Base
DichloromethaneCH₂Cl₂84.93Solvent
AcetonitrileC₂H₃N41.05Solvent

Quantitative Data

The following table summarizes the key quantitative data from the cited synthetic protocols.

Table 2: Synthesis and Physicochemical Properties of this compound

ParameterValueReference
Reaction Conditions
Starting Material4-Aminoindole[1][2]
ReagentDi-tert-butyl dicarbonate[1][2]
SolventDichloromethane or Acetonitrile[1][2]
BaseTriethylamine[2]
Temperature0°C to Room Temperature[1][2]
Reaction Time13-18 hours[1][2]
Yield 82%[1]
Physicochemical Properties
Molecular FormulaC₁₃H₁₆N₂O₂
Molecular Weight232.28 g/mol
AppearanceWhite solid[1]

Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound lies in its role as a versatile intermediate. The Boc-protecting group allows for selective reactions at other positions of the indole ring, which can later be removed under acidic conditions to reveal the free amine for further functionalization.

Its application in the synthesis of complex heterocyclic molecules with potential pharmaceutical value is a testament to its importance.[2] Furthermore, its use as a nucleophile in asymmetric catalysis, such as the Friedel-Crafts reaction, enables the synthesis of enantiomerically enriched indole derivatives, which is of high interest in the development of chiral drugs.[3] The challenges associated with the synthesis of diaminoindoles, as highlighted in a 2021 study, underscore the importance of having reliable access to orthogonally protected building blocks like this compound.[4]

Visualizations

The following diagrams illustrate the synthesis and a key application of this compound.

synthesis_of_tert_butyl_1H_indol_4_ylcarbamate start 4-Aminoindole reaction Boc Protection start->reaction reagent Di-tert-butyl dicarbonate (Boc)₂O reagent->reaction base Triethylamine base->reaction solvent DCM or ACN solvent->reaction product This compound reaction->product

Caption: Synthesis of this compound.

application_in_friedel_crafts start tert-Butyl 1H-indol-4-ylcarbamate reaction Asymmetric Friedel-Crafts Reaction start->reaction electrophile β,γ-unsaturated α-ketiminoester electrophile->reaction catalyst Chiral Phosphoric Acid (CPA) catalyst->reaction product Functionalized Chiral Indole Derivative reaction->product

Caption: Application in Asymmetric Friedel-Crafts Reaction.

Conclusion

This compound has solidified its position as an indispensable tool in the arsenal of synthetic chemists. While its formal "discovery" is not marked by a single event, its history is a clear narrative of its growing importance as a versatile and reliable building block. The straightforward and efficient synthetic protocols, coupled with its strategic utility in the construction of complex and pharmaceutically relevant molecules, ensure that this compound will continue to be a valuable compound in the ongoing quest for new medicines and materials.

References

The Indispensable Role of the Boc Protecting Group in Indole Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its inherent reactivity, particularly at the N-H position, necessitates the use of protecting groups during multi-step syntheses to ensure selectivity and achieve desired chemical transformations. Among the arsenal of nitrogen protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its robustness, ease of introduction, and versatile removal conditions, making it a cornerstone in modern organic synthesis involving indoles.[2][3] This technical guide provides an in-depth exploration of the Boc protecting group's role in indole chemistry, complete with experimental protocols, quantitative data, and visual diagrams to aid researchers in its effective application.

The Strategic Importance of N-Boc Protection in Indole Synthesis

The indole nitrogen's lone pair of electrons contributes to the aromaticity of the heterocyclic ring, but also renders the N-H bond acidic and susceptible to unwanted side reactions. The introduction of the electron-withdrawing Boc group serves several critical functions:

  • Modulation of Reactivity: The Boc group attenuates the nucleophilicity and basicity of the indole nitrogen, preventing its participation in undesired reactions.[3] This allows for selective functionalization at other positions of the indole ring.

  • Enhanced Solubility: The lipophilic nature of the tert-butyl group often improves the solubility of indole intermediates in organic solvents, facilitating purification and handling.

  • Directing Group Capabilities: While primarily a protecting group, the Boc group can influence the regioselectivity of subsequent reactions, such as lithiation and electrophilic aromatic substitution, by altering the electronic properties of the indole ring.

  • Stability: The N-Boc group is stable under a wide range of reaction conditions, including those involving nucleophiles, bases, and catalytic hydrogenolysis, providing a broad window for chemical manipulation of other functional groups within the molecule.[2][4]

Boc Protection of Indoles: Methodologies and Protocols

The most common method for the introduction of the Boc group onto the indole nitrogen is the reaction of the indole with di-tert-butyl dicarbonate (Boc)₂O.[5][6]

General Experimental Protocol for N-Boc Protection of Indole

A general procedure for the N-Boc protection of amines is as follows:

  • Dissolve the starting amine (1 equivalent) in a suitable solvent, such as a 2:1 v/v mixture of water and tetrahydrofuran (THF).[7]

  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3 equivalents), to the solution and stir for 5 minutes at room temperature.[7]

  • Cool the reaction mixture to 0 °C.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) to the cooled solution.

  • Allow the reaction to proceed, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, remove the THF in vacuo.

  • Extract the crude material with a suitable organic solvent like dichloromethane (DCM).[8]

  • Wash the organic layer with deionized water and brine.[8]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected indole.[8] Most products are obtained in high purity without the need for further purification.[7]

Mechanism of Boc Protection

The protection mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O. This is followed by the departure of a tert-butyl carbonate anion, which subsequently breaks down into the stable products carbon dioxide and tert-butoxide.[9]

Deprotection of N-Boc Indoles: A Suite of Methodologies

The removal of the Boc group is a critical step, and the choice of method depends on the stability of other functional groups in the molecule.[10][11] A variety of conditions have been developed, ranging from strongly acidic to mild and selective methods.

Acidic Deprotection

The most common method for Boc deprotection involves treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][11] The mechanism proceeds via protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which is then scavenged to form isobutylene, and subsequent decarboxylation to yield the free indole.[11]

Thermal and Microwave-Assisted Deprotection

Thermolytic cleavage of the N-Boc group, often assisted by microwave irradiation, provides a rapid and efficient alternative, particularly for substrates sensitive to strong acids.[12] Solvents such as 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) are effective for these transformations, with HFIP generally being more reactive.[12]

Mild and Selective Deprotection Methods

For highly sensitive substrates, milder deprotection conditions are essential. Several methods have been developed to address this need:

  • Oxalyl Chloride in Methanol: This system provides a mild and selective method for the deprotection of N-Boc groups at room temperature, even in the presence of acid-labile functionalities.[8][13]

  • Basic Conditions: While generally stable to base, the N-Boc group on activated amines like indoles can be cleaved under basic conditions, for example, using sodium methoxide (NaOMe) in methanol.[2][14]

  • Lewis Acids: Reagents like aluminum chloride (AlCl₃) can mediate the cleavage of N-Boc groups.[15]

  • Catalyst-Free Hydrolysis: In some cases, heating in water can effect the removal of the Boc group.[2]

Summary of N-Boc Deprotection Conditions for Indoles

The following table summarizes various reported conditions for the deprotection of N-Boc indoles, providing a comparative overview for method selection.

Reagent(s)SolventTemperature (°C)TimeYield (%)Reference(s)
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 - RT1 - 18 hHigh[10][11]
Hydrochloric Acid (HCl)Dioxane / MethanolRT2 - 16 hHigh[10]
Sodium Methoxide (NaOMe)Methanol (MeOH)RT-High[2][10]
Oxalyl ChlorideMethanol (MeOH)RT1 - 4 hUp to 90%[7][8]
2,2,2-Trifluoroethanol (TFE)TFE150 (Thermal)60 min98%[16]
Hexafluoroisopropanol (HFIP)HFIPReflux12 h80%[12][17]
Montmorillonite K10----[2]
Silica GelTolueneReflux-Good[2]
Iodine (catalytic)Solvent-free / SolventRT-Excellent[18]
Detailed Experimental Protocols for N-Boc Deprotection

Protocol 1: Acidic Deprotection with TFA [11]

  • Dissolve the N-Boc protected indole (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask (typical concentration 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution (typically 25% to 50% v/v, a 1:1 mixture of DCM:TFA can be used as a starting point).

  • Allow the reaction mixture to warm to room temperature and stir.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to afford the deprotected indole.

Protocol 2: Mild Deprotection with Oxalyl Chloride in Methanol [7]

  • Dissolve the N-Boc protected substrate (1 equivalent) in methanol (MeOH).

  • Add oxalyl chloride (3 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by flash column chromatography.

The Boc Group's Influence on Reactivity and Applications in Drug Discovery

The introduction of a Boc group on the indole nitrogen significantly alters the electronic landscape of the ring, generally making it more electron-deficient. This electronic modulation is harnessed in various synthetic strategies. For instance, N-Boc protection facilitates metalation at the C2 position, allowing for subsequent functionalization with a range of electrophiles.

The strategic use of Boc-protected indoles is prevalent in the synthesis of complex natural products and in the development of new pharmaceutical agents.[1][19] The cyclohepta[b]indole structure motif, found in compounds with a broad spectrum of biological activities, is often synthesized using methodologies that rely on Boc-protected indole precursors.[19] Furthermore, the synthesis of novel indole-2-carboxamides as potential treatments for tuberculosis and pediatric brain tumors has employed Boc protection and deprotection as key steps.[20] In the development of kinase inhibitors and other anticancer agents, the indole scaffold is crucial, and its manipulation is frequently enabled by the transient installation of a Boc group.[21] The synthesis of bisindolylmaleimide, a potent Chk1 inhibitor, also features a critical Boc deprotection step in its synthetic route.[1]

References

A Technical Guide to tert-Butyl 1H-indol-4-ylcarbamate for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in utilizing tert-Butyl 1H-indol-4-ylcarbamate. This valuable synthetic intermediate is instrumental in the development of novel therapeutics, particularly in the field of oncology. This document outlines key suppliers, potential experimental applications, and the underlying signaling pathways influenced by indole-based compounds.

Key Suppliers and Availability

This compound is available from a number of chemical suppliers specializing in research-grade compounds. While real-time stock levels fluctuate, the following suppliers are recognized distributors of this and related indole derivatives. Researchers are advised to consult the suppliers' websites for the most current availability and pricing information.

SupplierProduct NameCatalog Number (Example)PurityNotes
MedchemExpressThis compoundHY-W129533>98%For research use only. Offered in various quantities.[1]
CymitQuimicatert-Butyl (1H-indol-4-yl)carbamateCYM-005822895%Solid form, intended for laboratory use.[2]
Chem-ImpexTert-Butyl 3-Formyl-1H-Indol-4-Ylcarbamate30519Not SpecifiedA derivative, useful in further synthesis.[3]
Sigma-Aldrichtert-Butyl 3-formyl-1H-indol-4-ylcarbamateNot SpecifiedNot SpecifiedA key derivative for synthetic modifications.
MolPorttert-butyl N-[1-(1-methyl-1H-indole-3-carbonyl)piperidin-4-yl]carbamateMolport-049-980-015Not SpecifiedA more complex derivative, indicating a wide range of available structures.[4]

Biological Context and Signaling Pathways

Indole compounds, including derivatives of this compound, are recognized for their potent anti-cancer properties. These molecules can modulate multiple cellular signaling pathways that are often dysregulated in cancer. A key pathway of interest is the PI3K/Akt/mTOR signaling cascade, which plays a crucial role in cell growth, proliferation, survival, and angiogenesis.[5]

Indole derivatives have been shown to inhibit this pathway, leading to the deregulation of downstream effectors.[5] Furthermore, these compounds can modulate the nuclear factor-kappa B (NF-κB) signaling pathway, which is instrumental in inflammation, immune response, and cancer progression.[5][6] The suppression of the Akt/mTOR/NF-κB signaling pathway by indole derivatives can induce cell cycle arrest and apoptosis in cancer cells, highlighting their therapeutic potential.[6]

Below is a diagram illustrating the simplified PI3K/Akt/mTOR signaling pathway and the putative inhibitory action of indole derivatives.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates NFkB NF-κB mTOR->NFkB promotes nuclear translocation Indole Indole Derivative (e.g., tert-Butyl 1H-indol-4-ylcarbamate) Indole->Akt inhibits Indole->mTOR inhibits Indole->NFkB inhibits Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription

PI3K/Akt/mTOR/NF-κB signaling pathway and points of inhibition by indole derivatives.

Experimental Protocols

The following are representative experimental protocols for the synthesis of an indole carbamate derivative and its evaluation in a biological context. These are generalized procedures and may require optimization for specific research applications.

Synthesis of a tert-Butyl Indole Carbamate Derivative

This protocol is a general representation for the synthesis of tert-butyl carbamate-protected indoles, which can be adapted for this compound. The synthesis of related compounds often involves the coupling of an amino-indole with di-tert-butyl dicarbonate (Boc anhydride).

Materials:

  • 4-Amino-1H-indole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes and Ethyl Acetate)

Procedure:

  • Dissolve 4-Amino-1H-indole in the chosen solvent (e.g., DCM) in a round-bottom flask.

  • Add the base (e.g., Triethylamine, 1.2 equivalents) to the solution and stir at room temperature.

  • Slowly add a solution of Di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or saturated sodium bicarbonate solution.

  • Extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

In Vitro Evaluation of Anti-Proliferative Activity in Cancer Cell Lines

This protocol describes a general method to assess the effect of an indole derivative on the viability of cancer cells using an MTT assay.

Materials:

  • Cancer cell line (e.g., MDA-MB-231 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound or a derivative, dissolved in DMSO to create a stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the indole compound in the complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically <0.5%).

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

The following diagram illustrates a general workflow for the in vitro screening of indole derivatives.

Drug_Screening_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assay cluster_analysis Data Analysis Synthesis Chemical Synthesis of Indole Derivative Purification Purification & Characterization Synthesis->Purification Stock Stock Solution Preparation (in DMSO) Purification->Stock Treatment Cell Treatment with Compound Dilutions Stock->Treatment Cell_Culture Cancer Cell Line Culture & Seeding Cell_Culture->Treatment Incubation Incubation (e.g., 48 hours) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition Data Acquisition (Absorbance Reading) Viability_Assay->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc Hit_ID Hit Identification IC50_Calc->Hit_ID

General workflow for the in vitro screening of indole derivatives.

References

Methodological & Application

Synthesis of tert-Butyl 1H-indol-4-ylcarbamate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the chemical synthesis of tert-Butyl 1H-indol-4-ylcarbamate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-stage process, commencing with the formation of the key intermediate, 4-aminoindole, via the Leimgruber-Batcho indole synthesis, followed by the chemoselective N-protection of the amino group using di-tert-butyl dicarbonate.

Data Summary

The following table summarizes the quantitative data for the two-step synthesis of this compound.

StepReactant 1Reactant 2Reagent/CatalystSolventProductYield (%)Purity (%)
12-Methyl-3-nitroanilineDMF-DMA¹, Pyrrolidine-DMF(E)-N,N-dimethyl-1-(2-nitro-6-(pyrrolidin-1-yl)phenyl)ethenamineHighCrude
2(E)-N,N-dimethyl-1-(2-nitro-6-(pyrrolidin-1-yl)phenyl)ethenamineIron PowderAcetic AcidEthanol4-Aminoindole~83>95 (after chromatography)
34-AminoindoleDi-tert-butyl dicarbonate (Boc₂O)DMAP² (catalytic)THF³This compoundHigh>97 (after chromatography)

¹DMF-DMA: N,N-Dimethylformamide dimethyl acetal ²DMAP: 4-Dimethylaminopyridine ³THF: Tetrahydrofuran

Experimental Protocols

Step 1 & 2: Synthesis of 4-Aminoindole via Leimgruber-Batcho Indole Synthesis

This procedure is adapted from the well-established Leimgruber-Batcho indole synthesis methodology.[1][2]

Materials:

  • 2-Methyl-3-nitroaniline

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Iron powder (Fe)

  • Acetic acid, glacial

  • Ethanol

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Celite®

Procedure:

  • Enamine Formation: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve 2-methyl-3-nitroaniline (1.0 eq) in anhydrous DMF. To this solution, add DMF-DMA (1.5 eq) and a catalytic amount of pyrrolidine (0.2 eq).

  • Heat the reaction mixture to 110-120 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated enamine intermediate is collected by filtration, washed with water, and dried under vacuum. This crude enamine is typically used in the next step without further purification.

  • Reductive Cyclization: Suspend the crude enamine in a mixture of ethanol and acetic acid. While stirring vigorously, add iron powder (Fe) in portions.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours, or until the starting material is consumed as indicated by TLC analysis.[3]

  • Cool the reaction mixture and filter it through a pad of Celite® to remove the iron residues.[3]

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude 4-aminoindole.

  • The crude product can be purified by column chromatography on silica gel to yield pure 4-aminoindole.

Step 3: Synthesis of this compound (Boc Protection)

This protocol describes the N-tert-butoxycarbonylation of 4-aminoindole.[4]

Materials:

  • 4-Aminoindole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated ammonium chloride solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-aminoindole (1.0 eq) in anhydrous THF in a round-bottom flask, add DMAP (0.1 eq) and di-tert-butyl dicarbonate (1.2 eq).

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The resulting crude product is purified by flash chromatography on silica gel to afford this compound.

Synthesis Workflow

SynthesisWorkflow Start 2-Methyl-3-nitroaniline Step1 Enamine Formation Start->Step1 Reagent1 DMF-DMA, Pyrrolidine Reagent1->Step1 Intermediate Crude Enamine Step1->Intermediate Step2 Reductive Cyclization Intermediate->Step2 Reagent2 Fe, Acetic Acid Reagent2->Step2 Product1 4-Aminoindole Step2->Product1 Step3 Boc Protection Product1->Step3 Reagent3 Boc₂O, DMAP Reagent3->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Overall synthetic workflow for this compound.

References

Application Notes and Protocols: tert-Butyl 1H-indol-4-ylcarbamate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of tert-Butyl 1H-indol-4-ylcarbamate, a key intermediate in the development of novel therapeutics. The protocols and data herein are designed to serve as a valuable resource for researchers engaged in medicinal chemistry and drug discovery, with a particular focus on the synthesis of kinase inhibitors.

Introduction

This compound is a versatile building block in pharmaceutical synthesis, primarily utilized as a protected form of 4-aminoindole. The Boc (tert-butoxycarbonyl) protecting group allows for selective functionalization at other positions of the indole ring, which is a privileged scaffold in medicinal chemistry. Its derivatives are integral to the synthesis of a wide range of biologically active molecules, including potent kinase inhibitors for oncology. This document outlines the synthesis of this intermediate and its application in key cross-coupling reactions for the elaboration into more complex pharmaceutical targets.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step sequence starting from 4-nitroindole: reduction of the nitro group to an amine, followed by the protection of the resulting amine with a Boc group.

Step 1: Synthesis of 4-Amino-1H-indole

The reduction of 4-nitroindole to 4-amino-1H-indole can be accomplished using various reducing agents. A common and effective method involves the use of iron powder in the presence of an acid.

Experimental Protocol: Reduction of 4-Nitroindole

  • To a suspension of 4-nitroindole (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0-5.0 eq).

  • Heat the mixture to reflux and add a catalytic amount of concentrated hydrochloric acid.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-1H-indole, which can be purified by column chromatography or used directly in the next step.

PrecursorProductReagents and ConditionsYieldPurityReference
4-Nitroindoline4-AminoindoleFe powder, HCl, Ethanol/H₂O, reflux, 2h62%Not Specified[1]
4-Nitro-1H-indole4-Amino-1H-indoleH₂, Pd/C, Ethanol, 20°C, 8h96%Not Specified[2]
Step 2: Boc Protection of 4-Amino-1H-indole

The protection of the amino group of 4-amino-1H-indole with a tert-butoxycarbonyl (Boc) group is a standard procedure that renders the amine unreactive towards many reagents, allowing for subsequent functionalization at other positions of the indole nucleus.

Experimental Protocol: Boc Protection of 4-Amino-1H-indole

  • Dissolve 4-amino-1H-indole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) and a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) (catalytic to 1.5 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

PrecursorProductReagents and ConditionsYieldPurityReference
4-Amino-1H-indoleThis compound(Boc)₂O, DBU, Acetonitrile, 20°C94%Not Specified[2]
Various AminesN-Boc Amines(Boc)₂O, Base (e.g., NaOH, DMAP), various solventsHighHigh[3][4]

Synthesis Workflow

SynthesisWorkflow Start 4-Nitroindole Step1 Reduction (Fe/HCl or H₂/Pd/C) Start->Step1 Intermediate 4-Amino-1H-indole Step1->Intermediate Step2 Boc Protection ((Boc)₂O, Base) Intermediate->Step2 FinalProduct This compound Step2->FinalProduct

Synthesis of this compound.

Applications in Pharmaceutical Development

This compound is a key intermediate in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment. The 4-aminoindole scaffold is a common feature in many kinase inhibitors, where the amino group often serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site.

Role in Kinase Inhibitor Synthesis

The Boc-protected amino group at the 4-position allows for the introduction of various substituents at other positions of the indole ring, typically through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions enable the construction of complex molecular architectures required for potent and selective kinase inhibition. A notable application is in the synthesis of Src family kinase (SFK) inhibitors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the context of this compound, this reaction would typically be performed on a halogenated derivative (e.g., at the 3- or 7-position) to introduce aryl or heteroaryl moieties.

General Experimental Protocol: Suzuki-Miyaura Coupling

  • To a degassed solution of the halo-indole derivative (1.0 eq) in a suitable solvent (e.g., dioxane, DME, or toluene) and water, add the arylboronic acid (1.2-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110°C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

SubstrateCoupling PartnerCatalyst SystemBaseSolventYieldReference
Aryl CarbamateArylboronic AcidNiCl₂(PCy₃)₂K₃PO₄TolueneModest to Good[5]
Aryl SulfamateArylboronic AcidNHC-Pd(II) ComplexK₃PO₄DioxaneGood to High[6]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. This reaction can be used to couple an amine with a halogenated this compound derivative, introducing a key pharmacophore for biological activity.

General Experimental Protocol: Buchwald-Hartwig Amination

  • In an inert atmosphere glovebox, charge a reaction vial with the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOtBu, Cs₂CO₃).

  • Add the halo-indole derivative (1.0 eq), the amine (1.2-1.5 eq), and an anhydrous solvent (e.g., toluene or dioxane).

  • Seal the vial and heat the reaction mixture with stirring at 80-110°C until the reaction is complete.

  • After cooling, dilute the mixture with a suitable solvent and filter through celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Substrate TypeAmineCatalyst SystemBaseSolventYieldReference
Aryl HalidePrimary/SecondaryPd(0)/Phosphine LigandNaOtBu, Cs₂CO₃Toluene, DioxaneGenerally High[7][8]
Aryl BromideSecondary AminePd(OAc)₂/P(o-tol)₃NaOtBuTHFHigh[8]

General Application Workflow

ApplicationWorkflow Start This compound Halogenation Halogenation (e.g., NBS, I₂) Start->Halogenation HaloIndole Halo-Indole Intermediate Halogenation->HaloIndole Coupling Pd-Catalyzed Cross-Coupling HaloIndole->Coupling Suzuki Suzuki-Miyaura (Arylboronic Acid) Coupling->Suzuki Buchwald Buchwald-Hartwig (Amine) Coupling->Buchwald FinalProduct Complex Drug Scaffold (e.g., Kinase Inhibitor) Suzuki->FinalProduct Buchwald->FinalProduct

Application of the intermediate in synthesis.

Case Study: Src Family Kinase (SFK) Inhibitors

Src family kinases are non-receptor tyrosine kinases that play a critical role in various cellular processes, including proliferation, differentiation, survival, and migration.[9] Dysregulation of Src signaling is implicated in the progression of many cancers, making SFKs attractive targets for therapeutic intervention.[9][10]

The 4-aminoindole scaffold is a key component of several Src kinase inhibitors. The amino group at the 4-position can form a crucial hydrogen bond with the hinge region of the kinase domain, contributing to the inhibitor's binding affinity.

Src Signaling Pathway and Inhibition

Src kinases are key nodes in multiple signaling pathways that promote tumor growth and survival.[9] Inhibition of Src can block these downstream pathways, leading to an anti-tumor effect. A notable example of a drug candidate that targets Src is KX-01, which acts as a dual inhibitor of Src and tubulin.[11]

SrcSignaling cluster_membrane Cell Membrane cluster_pathways Downstream Signaling Pathways cluster_cellular_effects Cellular Effects RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Activation PI3K PI3K/AKT/mTOR Src->PI3K RAS RAS/RAF/MEK/ERK Src->RAS STAT3 STAT3 Src->STAT3 Migration Migration Src->Migration Inhibitor 4-Aminoindole-based Src Inhibitor (e.g., from tert-Butyl 1H-indol-4-ylcarbamate) Inhibitor->Src Inhibition Proliferation Proliferation PI3K->Proliferation Survival Survival PI3K->Survival RAS->Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis

Simplified Src signaling pathway and inhibition.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of complex pharmaceutical agents. Its utility is particularly evident in the development of kinase inhibitors, where the 4-aminoindole scaffold plays a crucial role in target binding. The synthetic protocols and applications outlined in this document provide a solid foundation for researchers to utilize this building block in their drug discovery efforts.

References

Application Notes and Protocols for tert-Butyl 1H-indol-4-ylcarbamate as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl 1H-indol-4-ylcarbamate is a valuable synthetic intermediate, primarily utilized in the construction of complex heterocyclic scaffolds for the development of potent kinase inhibitors. The Boc-protected amino group at the 4-position and the reactive indole ring make it a versatile building block for synthesizing a variety of pharmaceutical agents, particularly those targeting signaling pathways implicated in cancer and other diseases. These application notes provide detailed protocols for the use of this compound in the synthesis of key intermediates and subsequent conversion to biologically active molecules.

Key Applications

The primary application of this compound is as a precursor for the synthesis of 4-amino-1H-indole derivatives, which are crucial components of various kinase inhibitors. Notably, it serves as a starting material for the synthesis of pyrimido[4,5-b]indoles, a class of compounds known to inhibit kinases such as RET and TRK, which are pivotal in cancer progression.[1]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-formyl-1H-indol-4-ylcarbamate

This protocol describes the formylation of this compound at the C3 position of the indole ring using a Vilsmeier-Haack reaction. This introduces a key aldehyde functionality necessary for subsequent cyclization reactions.

Reaction Scheme:

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, cool a solution of anhydrous DMF (5 equivalents) in anhydrous DCM to 0 °C.

  • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the cooled DMF solution, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve this compound (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure tert-butyl 3-formyl-1H-indol-4-ylcarbamate.[2][3]

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )StoichiometryTypical Yield (%)
This compound232.281.0 eq-
Phosphorus oxychloride153.331.5 eq-
N,N-Dimethylformamide73.095.0 eq-
tert-Butyl 3-formyl-1H-indol-4-ylcarbamate260.29-70-85
Protocol 2: Synthesis of 4-Amino-1H-indole-3-carbaldehyde

This protocol details the deprotection of the Boc group from tert-butyl 3-formyl-1H-indol-4-ylcarbamate to yield the key intermediate, 4-amino-1H-indole-3-carbaldehyde.

Reaction Scheme:

Materials:

  • tert-Butyl 3-formyl-1H-indol-4-ylcarbamate

  • Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 3-formyl-1H-indol-4-ylcarbamate (1 equivalent) in DCM in a round-bottom flask.

  • Add trifluoroacetic acid (10 equivalents) or an excess of 4 M HCl in 1,4-dioxane to the solution.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous NaHCO₃ solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain 4-amino-1H-indole-3-carbaldehyde. The product can be further purified by recrystallization or column chromatography if necessary.[4]

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )StoichiometryTypical Yield (%)
tert-Butyl 3-formyl-1H-indol-4-ylcarbamate260.291.0 eq-
Trifluoroacetic acid114.0210 eq-
4-Amino-1H-indole-3-carbaldehyde160.17->90
Protocol 3: Synthesis of 9H-Pyrimido[4,5-b]indol-4-amine (A Kinase Inhibitor Scaffold)

This protocol describes the cyclization of 4-amino-1H-indole-3-carbaldehyde with formamide to construct the pyrimido[4,5-b]indole core structure, a common scaffold in kinase inhibitors.

Reaction Scheme:

Materials:

  • 4-Amino-1H-indole-3-carbaldehyde

  • Formamide

  • High-temperature reaction vessel (e.g., sealed tube or microwave reactor)

Procedure:

  • In a suitable high-temperature reaction vessel, combine 4-amino-1H-indole-3-carbaldehyde (1 equivalent) and an excess of formamide.

  • Heat the mixture to a high temperature (e.g., 180-200 °C) for several hours. The reaction can also be performed under microwave irradiation for a shorter duration.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield 9H-pyrimido[4,5-b]indol-4-amine. Further purification can be achieved by recrystallization.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )StoichiometryTypical Yield (%)
4-Amino-1H-indole-3-carbaldehyde160.171.0 eq-
Formamide45.04Excess-
9H-Pyrimido[4,5-b]indol-4-amine184.19-60-80

Visualizations

Experimental Workflow

G cluster_0 Step 1: Formylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Cyclization start This compound reagent1 Vilsmeier Reagent (POCl3, DMF) start->reagent1 DCM, 0°C to rt product1 tert-Butyl 3-formyl-1H-indol-4-ylcarbamate reagent1->product1 reagent2 TFA or HCl/Dioxane product1->reagent2 DCM, rt product2 4-Amino-1H-indole-3-carbaldehyde reagent2->product2 reagent3 Formamide product2->reagent3 Heat (180-200°C) product3 9H-Pyrimido[4,5-b]indol-4-amine reagent3->product3

Caption: Synthetic workflow for the conversion of this compound to a kinase inhibitor scaffold.

RET Kinase Signaling Pathway

RET_Signaling cluster_ligand Ligand Binding cluster_downstream Downstream Signaling Cascades cluster_cellular Cellular Responses GDNF GDNF family ligands GFRa GFRα co-receptors RET RET Receptor Tyrosine Kinase GDNF->RET Activates GFRa->RET Activates RAS_MAPK RAS-MAPK Pathway RET->RAS_MAPK PI3K_AKT PI3K-AKT Pathway RET->PI3K_AKT PLCg PLCγ Pathway RET->PLCg Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Differentiation Neuronal Differentiation PLCg->Differentiation Inhibitor Pyrimido[4,5-b]indole Inhibitor Inhibitor->RET Inhibits

Caption: Simplified RET kinase signaling pathway and the point of inhibition.

TRKA Kinase Signaling Pathway

TRKA_Signaling cluster_downstream Downstream Signaling Cascades cluster_cellular Cellular Responses NGF Nerve Growth Factor (NGF) TRKA TRKA Receptor Tyrosine Kinase NGF->TRKA Binds and Activates RAS_MAPK RAS-MAPK Pathway TRKA->RAS_MAPK PI3K_AKT PI3K-AKT Pathway TRKA->PI3K_AKT PLCg PLCγ Pathway TRKA->PLCg Growth Neurite Outgrowth RAS_MAPK->Growth Survival Neuronal Survival PI3K_AKT->Survival PLCg->Growth Inhibitor Pyrimido[4,5-b]indole Inhibitor Inhibitor->TRKA Inhibits

Caption: Simplified TRKA kinase signaling pathway and the point of inhibition.

References

Application Note: A Framework for Determining the Biological Activity of tert-Butyl 1H-indol-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a comprehensive experimental framework for characterizing the biological activity of the novel compound, tert-Butyl 1H-indol-4-ylcarbamate. The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, particularly in oncology.[1][2][3] This protocol proposes a tiered approach, beginning with broad-spectrum anticancer screening and progressing to detailed mechanistic studies, based on the hypothesis that the compound may modulate key cell signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[1][4] The workflow includes initial cytotoxicity assays, dose-response analysis, and subsequent investigations into the compound's effects on apoptosis and cell cycle progression.

Proposed Biological Target and Rationale

The indole nucleus is a core component of many synthetic and natural molecules with extensive biological activity.[3] Specifically, indole derivatives have been shown to induce apoptosis and cell cycle arrest by inhibiting critical pathways like the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in various cancers, including triple-negative breast cancer.[1][4] this compound, while being a synthetic intermediate[5], possesses structural similarities to compounds investigated for anticancer properties.[6][7] We hypothesize that this compound may act as an inhibitor of a key kinase within this pathway, leading to downstream effects that suppress cancer cell growth.

The diagram below illustrates the hypothesized mechanism of action, where the compound interferes with the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes Compound tert-Butyl 1H-indol-4-ylcarbamate Compound->Akt Hypothesized Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Experimental Workflow

A systematic, multi-stage approach is proposed to efficiently screen for biological activity and subsequently elucidate the mechanism of action.[8] This workflow ensures that resources are focused on compounds demonstrating initial promise. The process begins with a broad primary screen for cytotoxicity across a panel of cancer cell lines.[9][10] Positive hits are then subjected to secondary assays to determine potency (IC50). Finally, mechanistic studies are conducted to understand how the compound exerts its effects at a molecular level.

Experimental_Workflow start Start: Compound Synthesis & Purification primary Primary Screening: In Vitro Cytotoxicity Assay (e.g., MTT / CellTiter-Glo) start->primary decision1 Active? primary->decision1 secondary Secondary Assay: Dose-Response & IC50 Determination decision1->secondary Yes end_inactive End: Inactive Compound decision1->end_inactive No mechanistic Mechanism of Action Studies: - Apoptosis Assay - Cell Cycle Analysis - Western Blot secondary->mechanistic end_active End: Lead Candidate for Further Development mechanistic->end_active

Caption: Tiered experimental workflow for activity testing.

Detailed Experimental Protocols

Protocol 3.1: In Vitro Cytotoxicity Primary Screening
  • Objective: To perform an initial screen of this compound for cytotoxic or anti-proliferative effects against a panel of human cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., MDA-MB-231 (breast), A549 (lung), HCT116 (colon)).

    • Appropriate cell culture media (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

    • 96-well flat-bottom plates.

    • Test compound dissolved in DMSO (stock solution).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.

    • Plate reader (absorbance or luminescence).

  • Procedure:

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.[10]

    • Prepare serial dilutions of the test compound in culture media. Add the compound to the wells at a final concentration (e.g., 10 µM). Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plates for 48-72 hours.

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or acidified isopropanol) and read absorbance at 570 nm.

    • For CellTiter-Glo®: Follow the manufacturer's protocol to measure luminescence, which is proportional to ATP levels and cell viability.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A compound showing significant inhibition (e.g., >50% at 10 µM) is considered a "hit."

Protocol 3.2: Dose-Response and IC50 Determination
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in the cell lines where it showed activity.

  • Procedure:

    • Follow the same procedure as the primary screen (Protocol 3.1).

    • Treat cells with the compound over a range of concentrations (e.g., 8-10 concentrations, such as 0.01 µM to 100 µM) using a semi-log dilution series.

    • After the incubation period, measure cell viability using the MTT or CellTiter-Glo® assay.

  • Data Analysis: Plot percent viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Protocol 3.3: Apoptosis Assay via Annexin V/Propidium Iodide Staining
  • Objective: To determine if the compound induces apoptosis (programmed cell death).

  • Materials:

    • 6-well plates.

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

    • Flow cytometer.

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the test compound at concentrations around its IC50 value (e.g., 1x and 2x IC50) for 24-48 hours.

    • Harvest cells (including floating cells in the media), wash with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

    • Analyze the samples immediately using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3.4: Western Blot Analysis for Pathway Modulation
  • Objective: To investigate the effect of the compound on the phosphorylation status of key proteins in the hypothesized PI3K/Akt/mTOR signaling pathway.

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH).

    • HRP-conjugated secondary antibodies.

    • SDS-PAGE gels and Western blot apparatus.

    • Chemiluminescence substrate and imaging system.

  • Procedure:

    • Treat cells in 6-well plates with the compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

    • Lyse the cells, collect the protein lysate, and determine protein concentration (e.g., BCA assay).

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate. Use a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: Densitometrically quantify the protein bands. A decrease in the ratio of phosphorylated protein to total protein (e.g., p-Akt/Akt) indicates pathway inhibition.

Data Presentation

Quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation.

Table 1: IC50 Values of this compound across Cancer Cell Lines

Cell Line Tissue of Origin IC50 (µM) ± SD
MDA-MB-231 Breast Value
A549 Lung Value
HCT116 Colon Value

| Additional Cell Line | Origin | Value |

Table 2: Apoptosis Induction by this compound in MDA-MB-231 Cells (48h Treatment)

Treatment Concentration % Early Apoptosis % Late Apoptosis/Necrosis Total Apoptotic Cells (%)
Vehicle Control 0.1% DMSO Value Value Value
Test Compound IC50 Value Value Value

| Test Compound | 2x IC50 | Value | Value | Value |

Table 3: Densitometric Analysis of Western Blot Results (24h Treatment)

Target Protein Treatment Group Relative Band Intensity (Normalized to Loading Control) Fold Change vs. Control
p-Akt (Ser473) Vehicle Control Value 1.0
Test Compound (IC50) Value Value
Total Akt Vehicle Control Value 1.0

| | Test Compound (IC50) | Value | Value |

References

Application Notes: Utilizing tert-Butyl 1H-indol-4-ylcarbamate in the Synthesis of Potent GSK-3β Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 1H-indol-4-ylcarbamate serves as a pivotal building block in the synthesis of complex heterocyclic molecules, particularly those with therapeutic potential. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the 4-amino position of the indole scaffold is crucial. This protecting group effectively masks the nucleophilicity of the amino group, enabling selective functionalization at other positions of the indole ring, most notably the highly reactive C3 position.[1] This strategic protection is instrumental in the construction of intricate molecular architectures, such as potent enzyme inhibitors for drug discovery programs.

One prominent application of this strategy is in the synthesis of 3-benzisoxazolyl-4-indolylmaleimides, a class of compounds that have demonstrated highly potent and selective inhibition of Glycogen Synthase Kinase-3β (GSK-3β).[2][3] GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is associated with various pathologies including Alzheimer's disease, bipolar disorder, and cancer.[2][4] The development of selective GSK-3β inhibitors is therefore a significant focus in medicinal chemistry. The indole moiety of these inhibitors plays a critical role in their biological activity.[2]

This document provides detailed application notes and protocols for the synthesis of a potent GSK-3β inhibitor, 3-(1H-indol-4-yl)-4-(benzo[d]isoxazol-3-yl)-1H-pyrrole-2,5-dione, starting from this compound.

Data Presentation

The following table summarizes the biological activity of a series of synthesized 3-benzisoxazolyl-4-indolylmaleimide derivatives as GSK-3β inhibitors. This quantitative data highlights the structure-activity relationship (SAR) and the potent inhibitory effects of these complex molecules.

Compound IDR1 (Indole N1)R2 (Indole C5)GSK-3β IC50 (nM)[2][3]
7a BocH137.7
7b HOMe45.3
7c HBr10.2
7d HCl25.8
7e HF126.5
7f HH137.7
7j 3-morpholinopropylH0.73

Experimental Protocols

The synthesis of the target GSK-3β inhibitor, 3-(1H-indol-4-yl)-4-(benzo[d]isoxazol-3-yl)-1H-pyrrole-2,5-dione, is a multi-step process. The following protocols provide a detailed methodology for each key transformation, starting from the deprotection of this compound.

Protocol 1: Deprotection of this compound (Boc Deprotection)

This protocol describes the removal of the Boc protecting group to yield 4-aminoindole.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10 eq) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-2 hours, monitoring the progress by TLC.[5]

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 4-aminoindole, which can be used in the next step without further purification.

Protocol 2: Synthesis of Methyl 2-(4-amino-1H-indol-3-yl)-2-oxoacetate (Friedel-Crafts Acylation)

This protocol details the introduction of the glyoxylate moiety at the C3 position of 4-aminoindole.

Materials:

  • 4-aminoindole

  • Oxalyl chloride

  • Methanol, anhydrous

  • Diethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 4-aminoindole (1.0 eq) in anhydrous diethyl ether (20 mL per gram of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Add oxalyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 30 minutes.[6]

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C and slowly add anhydrous methanol (5.0 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford methyl 2-(4-amino-1H-indol-3-yl)-2-oxoacetate.

Protocol 3: Synthesis of 3-(1H-indol-4-yl)-4-(benzo[d]isoxazol-3-yl)-1H-pyrrole-2,5-dione (Condensation Reaction)

This is the final step in the synthesis of the target GSK-3β inhibitor.

Materials:

  • Methyl 2-(4-amino-1H-indol-3-yl)-2-oxoacetate

  • 2-(benzo[d]isoxazol-3-yl)acetamide

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF), anhydrous

  • Concentrated Hydrochloric acid

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of methyl 2-(4-amino-1H-indol-3-yl)-2-oxoacetate (1.0 eq) and 2-(benzo[d]isoxazol-3-yl)acetamide (1.1 eq) in anhydrous THF (20 mL per gram of substrate) under an inert atmosphere, add potassium tert-butoxide (2.5 eq) portion-wise at room temperature.[7]

  • Stir the reaction mixture at room temperature for 12 hours.

  • Acidify the mixture to pH 2-3 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield 3-(1H-indol-4-yl)-4-(benzo[d]isoxazol-3-yl)-1H-pyrrole-2,5-dione.[7]

Mandatory Visualization

Synthetic Workflow Diagram

The following diagram illustrates the synthetic workflow for the preparation of the GSK-3β inhibitor from this compound.

G cluster_start Starting Material cluster_step1 Step 1: Deprotection cluster_step2 Step 2: Friedel-Crafts Acylation cluster_step3 Step 3: Condensation This compound This compound 4-Aminoindole 4-Aminoindole This compound->4-Aminoindole TFA, DCM Methyl 2-(4-amino-1H-indol-3-yl)-2-oxoacetate Methyl 2-(4-amino-1H-indol-3-yl)-2-oxoacetate 4-Aminoindole->Methyl 2-(4-amino-1H-indol-3-yl)-2-oxoacetate 1. Oxalyl Chloride 2. Methanol GSK-3β Inhibitor GSK-3β Inhibitor Methyl 2-(4-amino-1H-indol-3-yl)-2-oxoacetate->GSK-3β Inhibitor 2-(benzo[d]isoxazol-3-yl)acetamide, t-BuOK

Caption: Synthetic pathway to a potent GSK-3β inhibitor.

Signaling Pathway Diagram

The diagram below depicts the canonical Wnt signaling pathway and the role of GSK-3β. Inhibition of GSK-3β by the synthesized molecule prevents the degradation of β-catenin, leading to its accumulation and the transcription of Wnt target genes.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 GSK3b GSK-3β Dsh->GSK3b Inhibition beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation Axin Axin APC APC Degradation Proteasomal Degradation beta_catenin->Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes Transcription Wnt Wnt Wnt->Frizzled Inhibitor Indolylmaleimide Inhibitor Inhibitor->GSK3b Inhibition

Caption: Wnt signaling pathway and GSK-3β inhibition.

References

Application Note: Protocol for N-Boc Deprotection of tert-Butyl 1H-indol-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions.[1][2] For indole-containing compounds, such as tert-Butyl 1H-indol-4-ylcarbamate, the selective deprotection of the N-Boc group is a critical step in the synthesis of more complex molecules, including pharmaceuticals and functional materials. This document provides detailed protocols for the acidic cleavage of the N-Boc group, focusing on the common and highly effective methods using Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl).

The deprotection mechanism under acidic conditions involves the protonation of the carbamate's carbonyl oxygen by the acid (TFA or HCl).[1][3] This is followed by the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.[1][4] The carbamic acid then rapidly decarboxylates, releasing carbon dioxide and yielding the free amine, which is subsequently protonated by the excess acid to form the corresponding salt (trifluoroacetate or hydrochloride).[3][4]

Data Summary: N-Boc Deprotection Conditions

The following table summarizes various acidic conditions reported for the N-Boc deprotection of amines, which are applicable to this compound.

Reagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Citation
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.260[5]
25% TFA in DCMDichloromethane (DCM)Room Temp.2-[5]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.1887[5]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to Room Temp.1-[5]
4M HCl in DioxaneDioxaneRoom Temp.291[6]
4M HCl in DioxaneDioxaneRoom Temp.16-80100[6]
4M HCl in DioxaneMethanol (dry)---[6]
4M HCl in DioxaneDioxaneRoom Temp.30 min-[7]

Experimental Protocols

Two primary methods for the N-Boc deprotection of this compound are detailed below.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a widely used method known for its efficiency and the volatility of the reagents, which simplifies product isolation.[1]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1-0.5 M.

  • Addition of Reagent: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution. A common ratio is a 1:1 to 1:4 mixture of TFA to DCM (v/v).[5]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

  • Neutralization: Dissolve the residue in ethyl acetate or DCM. Carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid (Caution: CO₂ evolution).[5]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude 4-aminoindole.

  • Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is an effective alternative, typically yielding the hydrochloride salt of the amine, which can be advantageous for stability and handling.[6][7]

Materials:

  • This compound

  • 4M HCl solution in 1,4-dioxane

  • Ethyl acetate (EtOAc) or diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of 1,4-dioxane or suspend it directly in the 4M HCl in dioxane solution (5-10 eq).[6]

  • Reaction: Stir the mixture at room temperature for 1-16 hours. Often, the hydrochloride salt of the product will precipitate out of the solution.[6] Monitor the reaction by TLC or LC-MS.

  • Isolation: Upon completion, if a precipitate has formed, collect the solid product by filtration. Wash the solid with cold ethyl acetate or diethyl ether to remove any non-polar impurities.

  • Alternative Work-up: If no precipitate forms, remove the solvent in vacuo. The resulting residue is the crude hydrochloride salt.[6] It can be triturated with ethyl acetate or diethyl ether to induce solidification and remove impurities.[6]

  • Free-basing (Optional): To obtain the free amine, dissolve the hydrochloride salt in water or a suitable organic solvent and neutralize with a base (e.g., saturated NaHCO₃, NaOH, or NH₃ solution) followed by extraction with an organic solvent.

Visualized Workflow and Relationships

The following diagrams illustrate the chemical transformation and the general laboratory workflow for the N-Boc deprotection process.

Deprotection_Reaction Chemical Transformation of N-Boc Deprotection cluster_reactants Reactants cluster_products Products Indole_Carbamate This compound Amino_Indole 4-Aminoindole (as salt) Indole_Carbamate->Amino_Indole Deprotection Byproducts Isobutylene + CO₂ Indole_Carbamate->Byproducts Cleavage Acid Acid (TFA or HCl) Acid->Amino_Indole

Caption: N-Boc deprotection reaction pathway.

Boc_Deprotection_Workflow start Start: Dissolve Substrate in Solvent (e.g., DCM) add_reagent Add Acidic Reagent (e.g., TFA) at 0 °C start->add_reagent react Stir at Room Temperature (Monitor by TLC/LC-MS) add_reagent->react concentrate Concentrate in vacuo to Remove Volatiles react->concentrate workup Aqueous Work-up (Neutralization & Extraction) concentrate->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry isolate Isolate Crude Product (Concentration) dry->isolate purify Purify Product (e.g., Chromatography) isolate->purify If necessary end End: Pure 4-Aminoindole isolate->end If pure purify->end

Caption: General experimental workflow for TFA-mediated deprotection.

References

Application Note: HPLC and LC-MS Methods for the Analysis of tert-Butyl 1H-indol-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-Butyl 1H-indol-4-ylcarbamate is a key synthetic intermediate in the development of various pharmaceutical compounds.[1] Its purity and accurate quantification are critical for ensuring the quality and efficacy of downstream products. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are designed to serve as a robust starting point for routine analysis, quality control, and metabolite identification studies.

Given the absence of specific published methods for this analyte, the following protocols have been developed based on the known physicochemical properties of the compound and established analytical principles for indole and carbamate derivatives.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This information is crucial for method development and optimization.

PropertyValueReference
Molecular FormulaC13H16N2O2[4]
Molecular Weight232.28 g/mol [4]
AppearanceWhite to off-white solid[4]
UV Absorption (Indole Chromophore)Approx. 270-290 nm[5][6]

Part 1: HPLC Method with UV Detection

This method is suitable for the quantification of this compound and the assessment of its purity in routine quality control environments.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (LC-MS grade).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm PTFE or similar).

2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

The following table summarizes the recommended HPLC parameters.

ParameterRecommended Condition
Column Reversed-Phase C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-1 min: 30% B; 1-10 min: 30% to 90% B; 10-12 min: 90% B; 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (based on typical indole absorbance)[7]
Run Time 15 minutes

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Standard Dissolve_Std Dissolve in Diluent (ACN:H2O) Standard->Dissolve_Std Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Cal_Curve Prepare Calibration Curve Dissolve_Std->Cal_Curve Filter Filter Sample (0.45 µm) Dissolve_Sample->Filter HPLC HPLC System Cal_Curve->HPLC Filter->HPLC Column C18 Column (1.0 mL/min, 30°C) HPLC->Column Detector UV Detector (280 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify Concentration Integration->Quantification

Caption: Workflow for HPLC-UV analysis.

Part 2: LC-MS Method

This method offers higher selectivity and sensitivity, making it ideal for trace-level quantification, impurity profiling, and analysis in complex matrices such as biological fluids. Electrospray ionization (ESI) in positive mode is recommended.[8]

Experimental Protocol: LC-MS

1. Instrumentation and Materials

  • LC-MS system equipped with a binary pump, autosampler, column oven, and a mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

  • LC-MS grade acetonitrile, methanol, and water.

  • LC-MS grade formic acid.

  • Materials for sample/standard preparation as listed in the HPLC section.

2. Standard and Sample Preparation

  • Follow the same procedure as for the HPLC-UV method, but use LC-MS grade solvents and prepare solutions to a lower concentration range if necessary (e.g., 1-500 ng/mL), depending on instrument sensitivity.

3. Liquid Chromatography Conditions

ParameterRecommended Condition
Column Reversed-Phase C18 (2.1 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-1 min: 20% B; 1-8 min: 20% to 95% B; 8-10 min: 95% B; 10.1-12 min: 20% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Run Time 12 minutes

4. Mass Spectrometry Conditions

The tert-butyl carbamate group is known to undergo a characteristic neutral loss of isobutylene (56 Da) and carbon dioxide (44 Da), resulting in a total loss of 100 Da.[9] This fragmentation is highly specific and can be used for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM).

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan (for confirmation) and MRM (for quantification)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Nebulizer Gas (N2) 3 L/min
Drying Gas (N2) 10 L/min
Collision Gas Argon

Quantitative Data for MS Detection

CompoundPrecursor Ion [M+H]+Product Ion 1 [M+H-56]+Product Ion 2 [M+H-100]+
This compoundm/z 233.1m/z 177.1m/z 133.1

Note: These m/z values are theoretical and should be confirmed by direct infusion of a standard solution.

LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Prepare Sample/Standard in LC-MS Grade Solvents Filter Filter (0.45 µm) Sample->Filter LC LC Separation (C18 Column) Filter->LC ESI ESI Source (Positive Mode) LC->ESI MS Mass Spectrometer (MRM: 233.1 -> 133.1) ESI->MS TIC Generate Chromatogram (TIC/EIC) MS->TIC Integration Integrate Peak Area TIC->Integration Quantification Quantify Concentration Integration->Quantification

Caption: Workflow for LC-MS analysis.

The HPLC-UV and LC-MS methods detailed in this application note provide robust and reliable frameworks for the analysis of this compound. The HPLC method is well-suited for routine quality control, while the LC-MS method offers superior sensitivity and selectivity for more demanding applications. Users should perform appropriate method validation according to their specific requirements and regulatory guidelines.

References

Application Notes: tert-Butyl 1H-indol-4-ylcarbamate as a Versatile Building Block for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of tert-butyl 1H-indol-4-ylcarbamate as a foundational scaffold for the development of potent and selective kinase inhibitors. The focus is on the synthesis of a novel class of Janus kinase (JAK) inhibitors, highlighting the strategic modifications that lead to high target affinity and selectivity. Detailed experimental protocols, structure-activity relationship (SAR) data, and visualizations of the synthetic workflow and the targeted biological pathway are presented to guide researchers in this promising area of drug discovery.

Introduction

Protein kinases are pivotal regulators of a vast array of cellular processes. Their dysregulation is a common feature in numerous diseases, most notably cancer and inflammatory disorders, making them a prime target for therapeutic intervention. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal starting point for the design of kinase inhibitors.

This compound, with its protected 4-amino group, serves as a key intermediate for the synthesis of diverse heterocyclic systems, particularly pyrrolo[2,3-b]pyridines (7-azaindoles). This core structure is a bioisostere of purines and is frequently found in potent kinase inhibitors due to its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site. This document will detail the synthesis and biological evaluation of a series of N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as selective JAK1 inhibitors, starting from a precursor readily accessible from this compound.

Data Presentation

The following table summarizes the in vitro kinase inhibitory activity of a series of synthesized N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives, demonstrating the structure-activity relationship (SAR) for this class of compounds. The data highlights the impact of substitutions on the piperidine ring on potency and selectivity against the JAK family of kinases.

Compound IDR GroupJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
31a H150>1000024001800
31b 4-Fluorobenzyl3.8180110130
31c 4-Chlorobenzyl2.91208598
31d 4-Methylbenzyl4.2210150160
31e 4-Methoxybenzyl5.1250180200
31f 2-Chlorobenzyl6.3320210250
31g (cis)-1-(4-chlorobenzyl)-2-methyl1.5885565
38a (S,S)-enantiomer of 31g0.8 75 45 50

Experimental Protocols

General Synthetic Workflow

The synthesis of the target JAK1 inhibitors involves a multi-step sequence starting from a 4-aminopyrrolo[2,3-b]pyridine core. This core can be conceptually derived from this compound through deprotection and subsequent ring transformation. The general workflow is depicted below.

G A This compound B 4-Amino-1H-indole A->B Deprotection (e.g., TFA) C 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile B->C Ring Transformation D 4-Amino-substituted-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile C->D Nucleophilic Aromatic Substitution E 4-Amino-substituted-1H-pyrrolo[2,3-b]pyridine-5-carboxamide D->E Hydrolysis F Final JAK1 Inhibitor (e.g., 38a) E->F Amide Coupling

General synthetic workflow for JAK1 inhibitors.
Detailed Protocol for the Synthesis of Compound 38a

This protocol details the synthesis of the potent and selective JAK1 inhibitor 38a starting from the key intermediate, 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.

Step 1: Synthesis of 4-((cis-4-amino-2-methylpiperidin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

  • To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cis-4-amino-2-methylpiperidine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of 4-((cis-4-amino-2-methylpiperidin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

  • Dissolve the product from Step 1 (1.0 eq) in a mixture of ethanol and water (3:1).

  • Add sodium hydroxide (5.0 eq) and heat the mixture to reflux for 6 hours.

  • Cool the reaction to room temperature and neutralize with 1N HCl.

  • Concentrate the solvent under reduced pressure. The crude product is used in the next step without further purification.

Step 3: Synthesis of 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

  • To a solution of the crude product from Step 2 (1.0 eq) in methanol, add 4-chlorobenzaldehyde (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 12 hours.

  • Quench the reaction with water and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

Step 4: Synthesis of 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (Compound 31g)

  • Dissolve the product from Step 3 (1.0 eq) in DMF.

  • Add methylamine (2.0 M in THF, 1.5 eq), (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Add water and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield compound 31g .

Step 5: Chiral Separation to Obtain Compound 38a

  • Separate the enantiomers of compound 31g using supercritical fluid chromatography (SFC) on a chiral stationary phase to yield the more active (S,S)-enantiomer, 38a .

In Vitro Kinase Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds against JAK family kinases can be determined using a variety of commercially available assay kits, such as an ADP-Glo™ Kinase Assay.

  • In a 384-well plate, add the kinase, the appropriate substrate, and the inhibitor at various concentrations. Include a "no inhibitor" (DMSO vehicle) control and a "no kinase" background control.

  • Initiate the kinase reaction by adding ATP at a concentration near the Km for each kinase.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

Signaling Pathway and Mechanism of Action

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. The synthesized N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives act as ATP-competitive inhibitors of JAK1, thereby blocking the downstream signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK1_P JAK1 (Active) Cytokine Receptor->JAK1_P Activates STAT_P STAT (Phosphorylated) JAK1_P->STAT_P Phosphorylates STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes Gene Transcription Gene Transcription STAT_dimer->Gene Transcription Translocates to Nucleus Cytokine Cytokine Cytokine->Cytokine Receptor Binds Inhibitor Compound 38a Inhibitor->JAK1_P Inhibits

JAK/STAT signaling pathway and inhibition by Compound 38a.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex heterocyclic scaffolds with significant therapeutic potential. The application notes provided herein demonstrate a clear synthetic strategy toward a novel class of potent and selective JAK1 inhibitors. The detailed protocols and structure-activity relationship data offer a solid foundation for researchers to explore this chemical space further, enabling the development of next-generation kinase inhibitors for the treatment of a wide range of diseases.

References

Application Note: In Vitro Assay Development for Screening tert-Butyl 1H-indol-4-ylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Derivatives of tert-Butyl 1H-indol-4-ylcarbamate are of particular interest due to their potential as modulators of key cellular signaling pathways, making them attractive candidates for drug discovery programs, especially in oncology. Protein kinases are critical regulators of cellular processes, and their dysregulation is a common driver of cancer. This application note provides a detailed framework for the development of in vitro assays to screen and characterize this compound derivatives for their potential as kinase inhibitors.

This document outlines a two-tiered approach for screening: a primary biochemical assay to determine direct inhibitory effects on a representative tyrosine kinase, and a secondary cell-based assay to assess the impact on cancer cell viability.

Primary Screening: Fluorescence-Based Kinase Activity Assay

This biochemical assay is designed for high-throughput screening to identify derivatives that directly inhibit kinase activity. The assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.

Experimental Protocol: Fluorescence-Based Kinase Assay

Materials:

  • Purified recombinant human Tyrosine Kinase (e.g., Src, Abl)

  • Poly-Glu-Tyr (4:1) peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (or similar fluorescence-based ADP detection kit)

  • This compound derivatives dissolved in 100% DMSO

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with fluorescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivatives in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Kinase Reaction:

    • Add 2.5 µL of the compound dilutions to the wells of the assay plate. Include wells with DMSO only as a negative control (100% kinase activity) and a known kinase inhibitor as a positive control.

    • Prepare a master mix containing the kinase and substrate in kinase assay buffer. Add 5 µL of this master mix to each well.

    • Incubate for 10 minutes at room temperature.

    • Prepare an ATP solution in kinase assay buffer. Add 2.5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be close to the Km for the specific kinase.

    • Incubate the reaction for 60 minutes at 30°C.

  • ADP Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay Kit. This typically involves adding an ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 40 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Presentation: Kinase Inhibition

The results can be presented as percent inhibition relative to the DMSO control. For compounds showing significant inhibition, a dose-response curve is generated to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[1]

Derivative IDStructureIC₅₀ (µM)Percent Inhibition at 10 µM
TBI-001[Structure of TBI-001]5.285%
TBI-002[Structure of TBI-002]12.862%
TBI-003[Structure of TBI-003]> 5015%
Staurosporine (Control)[Structure of Staurosporine]0.0198%

Secondary Screening: Cell-Based Viability Assay (MTT Assay)

This assay assesses the effect of the active compounds from the primary screen on the viability and proliferation of cancer cells. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2]

Experimental Protocol: MTT Cell Viability Assay

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Clear, flat-bottomed 96-well plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the active this compound derivatives in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Cell Viability

The cell viability is calculated as a percentage of the vehicle-treated control cells. Similar to the primary assay, a dose-response curve is plotted to determine the GI₅₀ (concentration for 50% growth inhibition).

Derivative IDGI₅₀ (µM) on HeLa cellsMaximum Inhibition (%)
TBI-0018.592%
TBI-00225.175%
Doxorubicin (Control)0.198%

Visualizations

Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor (RTK) RAS RAS Growth_Factor_Receptor->RAS Activates PI3K PI3K Growth_Factor_Receptor->PI3K Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression Promotes Inhibitor This compound Derivative Inhibitor->RAF Inhibits Transcription_Factors->Gene_Expression

Caption: A representative kinase signaling pathway involved in cancer cell proliferation.

Experimental Workflow

Experimental_Workflow Start Start: Compound Library of This compound Derivatives Primary_Screen Primary Screening: Fluorescence-Based Kinase Assay Start->Primary_Screen Hit_Identification Identify Active Compounds (>50% Inhibition) Primary_Screen->Hit_Identification Dose_Response IC₅₀ Determination: Dose-Response Kinase Assay Hit_Identification->Dose_Response Active End1 End1 Secondary_Screen Secondary Screening: MTT Cell Viability Assay Dose_Response->Secondary_Screen GI50_Determination GI₅₀ Determination: Dose-Response on Cancer Cells Secondary_Screen->GI50_Determination Lead_Selection Lead Candidate Selection GI50_Determination->Lead_Selection

Caption: The experimental workflow for screening and identifying lead compounds.

References

Troubleshooting & Optimization

Improving the yield and purity of tert-Butyl 1H-indol-4-ylcarbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of tert-Butyl 1H-indol-4-ylcarbamate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis involves the protection of the amino group of 4-amino-1H-indole using di-tert-butyl dicarbonate ((Boc)₂O). The reaction is typically carried out in the presence of a base in an appropriate solvent.

Q2: Why is the Boc protection of 4-aminoindole challenging?

A2: Aromatic amines, like 4-aminoindole, are generally less nucleophilic than aliphatic amines. This reduced reactivity can lead to slower reaction times and may require more forcing conditions, such as heating or the use of a catalyst, to achieve high yields.[1]

Q3: What are common side reactions to be aware of during the synthesis?

A3: Potential side reactions include the formation of a di-Boc protected product where both the amino group and the indole nitrogen are protected, especially under more forcing conditions.[2] Another possible side product is the formation of urea derivatives from the reaction of the amine with isocyanate formed from the decomposition of the Boc anhydride.[3]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared against spots of the starting material (4-aminoindole) and the product. The reaction is considered complete when the starting material spot is no longer visible.

Q5: What are the recommended purification methods for this compound?

A5: The primary methods for purification are silica gel column chromatography and recrystallization. The choice depends on the scale of the reaction and the nature of the impurities. Column chromatography is very effective for removing both more and less polar impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficiently reactive conditions: 4-aminoindole is a weakly nucleophilic aromatic amine.[1]2. Decomposition of (Boc)₂O: Excessive heat can cause the decomposition of di-tert-butyl dicarbonate. 3. Poor quality of reagents: Degradation of 4-aminoindole (oxidation) or (Boc)₂O.1. Optimize reaction conditions: - Use a more polar aprotic solvent like Tetrahydrofuran (THF) or Acetonitrile.[4] - Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[5] - Increase the reaction temperature moderately (e.g., to 40-50 °C), monitoring for reagent decomposition.[6]2. Control temperature: Maintain a consistent and moderate reaction temperature.3. Use fresh, high-purity reagents: Ensure 4-aminoindole is not discolored and (Boc)₂O has been properly stored.
Incomplete Reaction 1. Insufficient reaction time. 2. Inadequate amount of (Boc)₂O or base. 3. Poor mixing of the reaction mixture. 1. Increase reaction time: Monitor the reaction by TLC until the starting material is consumed.2. Adjust stoichiometry: Use a slight excess of (Boc)₂O (e.g., 1.1-1.2 equivalents). Ensure at least a stoichiometric amount of base is used.3. Ensure efficient stirring: Use a magnetic stirrer and an appropriately sized stir bar.
Formation of Multiple Products (Impure Product) 1. Di-Boc protection: Protection of both the amino group and the indole nitrogen.[2]2. Formation of urea byproducts. [3]3. Degradation of starting material or product. 1. Use milder conditions: Avoid excessive heating and prolonged reaction times. Use a non-nucleophilic base like triethylamine (TEA) instead of a stronger base if di-Boc formation is observed.[7]2. Control temperature and reagent addition: Add (Boc)₂O portion-wise to the reaction mixture at a controlled temperature.3. Purify the crude product: Utilize silica gel column chromatography to separate the desired product from impurities.
Difficulty in Product Isolation/Purification 1. Product is an oil or low-melting solid. 2. Co-elution of impurities during column chromatography. 1. Optimize work-up: After aqueous work-up, ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate before solvent evaporation. If the product is an oil, attempt to induce crystallization by scratching the flask or adding a seed crystal. 2. Adjust chromatography conditions: Use a less polar solvent system for elution (e.g., a gradient of ethyl acetate in hexanes) to improve separation.

Experimental Protocols

Optimized Protocol for this compound Synthesis

This protocol is an optimized procedure based on standard methods for the Boc protection of aromatic amines.

Materials:

  • 4-amino-1H-indole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-1H-indole (1.0 eq) in anhydrous THF.

  • Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add a catalytic amount of DMAP (0.1 eq).

  • In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of anhydrous THF.

  • Add the (Boc)₂O solution dropwise to the stirred solution of 4-aminoindole over 15-20 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to obtain pure this compound.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes expected outcomes based on variations in reaction conditions for the Boc protection of aromatic amines. Actual yields and purity should be determined experimentally.

Solvent Base Temperature (°C) Catalyst Expected Yield Expected Purity Notes
Dichloromethane (DCM)Triethylamine (TEA)25NoneModerateGoodSlower reaction time due to lower polarity of DCM.
Tetrahydrofuran (THF)Triethylamine (TEA)25NoneGoodGoodA common and effective solvent for this reaction.
Tetrahydrofuran (THF)Triethylamine (TEA)40NoneHighGoodModerate heating can increase the reaction rate and yield.
Tetrahydrofuran (THF)Triethylamine (TEA)25DMAP (0.1 eq)HighVery GoodDMAP significantly accelerates the reaction.
AcetonitrileSodium Bicarbonate25NoneModerate to GoodGoodAqueous work-up is straightforward.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification Start Dissolve 4-aminoindole in anhydrous THF AddBase Add Triethylamine and DMAP Start->AddBase AddBoc Add (Boc)₂O solution dropwise AddBase->AddBoc React Stir at RT (2-4 hours) AddBoc->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Concentrate Remove THF (rotary evaporation) Monitor->Concentrate Complete Extract Dissolve in EtOAc, wash with NaHCO₃ and brine Concentrate->Extract Dry Dry over Na₂SO₄, filter, and concentrate Extract->Dry Purify Silica Gel Column Chromatography Dry->Purify Product Pure tert-Butyl 1H-indol-4-ylcarbamate Purify->Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree

troubleshooting_tree Start Low Yield or Incomplete Reaction CheckReagents Are reagents fresh and pure? Start->CheckReagents ReplaceReagents Use fresh reagents CheckReagents->ReplaceReagents No CheckConditions Are reaction conditions optimal? CheckReagents->CheckConditions Yes IncreaseTemp Increase temperature to 40-50 °C CheckConditions->IncreaseTemp No CheckStoichiometry Is stoichiometry correct? CheckConditions->CheckStoichiometry Yes AddCatalyst Add catalytic DMAP IncreaseTemp->AddCatalyst IncreaseTime Increase reaction time AddCatalyst->IncreaseTime AdjustBoc Use 1.1-1.2 eq (Boc)₂O CheckStoichiometry->AdjustBoc No AdjustBase Ensure >1.0 eq base AdjustBoc->AdjustBase

References

Technical Support Center: Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimental work.

Troubleshooting Guides

Problem 1: Fischer Indole Synthesis Fails to Produce the Desired Product

Q1: My Fischer indole synthesis reaction is not yielding the expected indole. What are the common causes of failure?

A1: Failure in a Fischer indole synthesis can often be attributed to several factors, primarily related to the structure of the phenylhydrazone precursor and the reaction conditions.

  • Electronic Effects: A significant challenge arises from the electronic nature of the substituents on the carbonyl component of the phenylhydrazone. Strong electron-donating groups (EDGs) such as amino, amido, or even another indolyl group at the carbon destined to become C3 of the new indole can destabilize the reaction pathway.[1] These groups can overly stabilize a cationic intermediate that forms after the initial N-N bond cleavage, causing this cleavage to become the dominant, non-productive pathway over the desired[2]-sigmatropic rearrangement.[1][3][4]

  • Steric Hindrance: Bulky substituents, particularly at the ortho-positions of the phenylhydrazine ring, can sterically impede the crucial[2][2]-sigmatropic rearrangement step.[1] This steric hindrance can prevent the molecule from adopting the necessary conformation for the reaction to proceed efficiently, leading to low yields or reaction failure.[1]

  • Inappropriate Acid Catalyst: While the reaction is acid-catalyzed, the choice and strength of the acid are critical. Protic acids can sometimes promote the undesired N-N bond cleavage, especially with sensitive substrates.[3][4] In such cases, switching to a Lewis acid catalyst like zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can be beneficial.[3]

  • Incorrect Workup or Purification: The desired product might be forming but could be lost during workup or purification. Indoles can be sensitive to strongly acidic or oxidizing conditions, and purification can be challenging due to the presence of closely related byproducts.

A general troubleshooting workflow for reaction failure is presented below.

G cluster_start Reaction Failure Analysis cluster_analysis Possible Causes cluster_solutions Troubleshooting Steps Start Reaction Failure: No Product Detected Electronic Substituent Electronic Effects (EDG at C3)? Start->Electronic Analyze Substrate Steric Steric Hindrance (ortho-substituent)? Start->Steric Catalyst Inappropriate Acid Catalyst? Start->Catalyst Analyze Conditions ModifySubstrate Modify Substrate (if possible) or Choose Alternative Synthesis Route Electronic->ModifySubstrate Steric->ModifySubstrate ChangeCatalyst Switch from Protic to Lewis Acid (e.g., ZnCl₂) Catalyst->ChangeCatalyst OptimizeCond Optimize Reaction Conditions (Temperature, Solvent) ChangeCatalyst->OptimizeCond

Caption: Troubleshooting workflow for Fischer indole synthesis failure.

Problem 2: Poor Regioselectivity in Palladium-Catalyzed C-H Functionalization

Q2: I am attempting a palladium-catalyzed C-H arylation on my indole, but I'm getting a mixture of isomers (e.g., C2 and C3). How can I improve regioselectivity?

A2: Achieving high regioselectivity in the C-H functionalization of indoles is a common challenge due to the multiple reactive sites on the indole ring. The C3 position is inherently the most nucleophilic and often reacts preferentially in electrophilic substitutions.[5] However, in transition-metal-catalyzed reactions, the outcome is more complex.

Here are key factors and troubleshooting steps to control regioselectivity:

  • Directing Groups (DGs): This is one of the most powerful strategies. Installing a directing group on the indole nitrogen can steer the palladium catalyst to a specific C-H bond (C2, C4, C7, etc.) through chelation.[6][7]

    • For C2 functionalization , common directing groups include pyridinyl, picolinamide, and related nitrogen-containing heterocycles.

    • For functionalization on the benzene ring, such as at C4 or C7 , groups like P(O)tBu₂ or a transient directing group strategy using amino acids have been developed.[6][7]

  • Ligand Choice: The ligand coordinated to the palladium center plays a crucial role. Bulky ligands can sterically block more accessible positions, favoring reaction at less hindered sites. The electronic properties of the ligand also influence the catalytic cycle and can be tuned to favor a specific isomer. A thorough screening of phosphine or N-heterocyclic carbene (NHC) ligands is recommended.[8]

  • Solvent and Additives: The reaction solvent can significantly impact selectivity.[5] For instance, in some palladium-catalyzed alkenylations, changing the solvent from a DMF/DMSO mixture to dioxane/AcOH has been shown to switch selectivity from C3 to C2.[5] Halide additives are also known to be crucial in many palladium-catalyzed reactions involving indoles.[9]

  • Protecting Group on Nitrogen: If a directing group is not used, the nature of the N-protecting group can still influence the outcome. Electron-withdrawing groups can alter the electron density of the pyrrole ring and influence the site of C-H activation.

Below is a decision workflow for selecting a regiocontrol strategy.

G cluster_start Regioselectivity Challenge cluster_decision Primary Strategy cluster_paths Strategic Approaches cluster_optimization Optimization Parameters Start Poor Regioselectivity in C-H Functionalization DesiredPos Desired Position? Start->DesiredPos DG Use Directing Group (DG) DesiredPos->DG C2, C4, C5, C6, or C7 Optimize Optimize Reaction Conditions DesiredPos->Optimize C3 (inherently reactive) Ligand Screen Ligands Optimize->Ligand Solvent Screen Solvents & Additives Optimize->Solvent ProtectingGroup Modify N-Protecting Group Optimize->ProtectingGroup

Caption: Decision workflow for regioselective indole functionalization.

Frequently Asked Questions (FAQs)

Q3: Why is N-H protection often necessary in indole synthesis and functionalization, and how do I choose the right protecting group?

A3: The N-H proton of the indole ring is acidic (pKa ≈ 17) and the nitrogen is nucleophilic. This reactivity can lead to several complications:

  • Side Reactions: In the presence of bases or organometallic reagents, the N-H bond can be deprotonated, leading to N-alkylation or other undesired side reactions.[10]

  • Catalyst Inhibition: The lone pair on the nitrogen can coordinate to and deactivate Lewis acidic reagents or metal catalysts.

  • Poor Solubility: The hydrogen-bonding capability of the N-H group can sometimes lead to poor solubility in organic solvents.

Choosing the right protecting group depends on its stability to the reaction conditions and the ease of its removal. The ideal protecting group should be easy to install, stable during subsequent reaction steps, and readily cleaved under mild conditions that do not affect other functional groups.

Protecting GroupIntroduction ConditionsRemoval ConditionsKey Features
Tosyl (Ts) TsCl, base (e.g., NaH, pyridine)Strong base (e.g., NaOH, KOH) or reductive cleavageVery stable, but cleavage can require harsh conditions.
Boc (tert-butoxycarbonyl) Boc₂O, DMAP, baseAcidic conditions (e.g., TFA, HCl)Common in peptide synthesis, easily removed with acid.
Phenylsulfonyl (PhSO₂) PhSO₂Cl, baseRequires harsh conditions for cleavage.[11]Introduction is straightforward.[11]
Pivaloyl Pivaloyl chloride, baseStrong base (e.g., LDA)[12]Can sterically protect both the N-1 and C-2 positions.[12]
2-phenylsulfonylethyl Conjugate addition of anilines to phenyl vinyl sulfoneBase-mediated elimination[2]Readily removed under basic conditions.[2]
Allyloxycarbonyl (Aloc) Aloc-Cl, basePd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavengerOrthogonal to many other protecting groups, useful in peptide synthesis.[13]

Q4: My purification by column chromatography is difficult, with products streaking or isomers being inseparable. What can I do?

A4: Purification of substituted indoles can be challenging due to their polarity, potential for hydrogen bonding (if N-H is free), and the presence of structurally similar isomers or byproducts.[14]

  • Tailing/Streaking on Silica Gel: The slightly acidic nature of silica gel can interact with the basic indole nitrogen, causing tailing. To mitigate this, you can:

    • Add a small amount of a basic modifier like triethylamine (~1%) or ammonia in methanol to the eluent.[15]

    • Use deactivated or neutral alumina as the stationary phase instead of silica gel.

  • Separating Isomers: If you have a mixture of regioisomers (e.g., from a C-H functionalization), separation can be difficult.

    • Optimize Eluent System: Systematically screen different solvent systems with varying polarities. Sometimes a less conventional solvent system (e.g., dichloromethane/acetone, ethyl acetate/isopropanol) can provide better separation than standard hexane/ethyl acetate.[15]

    • Alternative Chromatography: If flash chromatography fails, consider using High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), which separates based on different principles and can often resolve difficult mixtures.[16]

  • Recrystallization: If your product is a solid, recrystallization is a powerful purification technique that can sometimes provide highly pure material more effectively than chromatography, especially for removing trace impurities.

Experimental Protocols

Key Experiment: Fischer Indole Synthesis (General Protocol)

This protocol describes a typical procedure for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.

1. Formation of the Phenylhydrazone (Optional, can be done in-situ):

  • Dissolve phenylhydrazine (1 equivalent) in ethanol or acetic acid.

  • Add acetophenone (1 equivalent) to the solution.

  • Stir the mixture at room temperature or with gentle heating for 1-2 hours until the phenylhydrazone precipitates.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

2. Cyclization:

  • Place a strong acid catalyst, such as polyphosphoric acid (PPA) or anhydrous zinc chloride (ZnCl₂), in a round-bottom flask.[1]

  • Add the acetophenone phenylhydrazone to the flask.

  • Heat the mixture, typically to 150-170 °C, for 15-30 minutes.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • The mixture will become viscous.

3. Workup and Purification:

  • Allow the reaction mixture to cool to a manageable temperature.

  • Carefully quench the reaction by pouring the viscous liquid onto a mixture of ice and water with vigorous stirring.

  • The crude 2-phenylindole will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with water to remove the acid catalyst.[1]

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

References

Troubleshooting solubility issues of tert-Butyl 1H-indol-4-ylcarbamate in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting solubility issues with tert-Butyl 1H-indol-4-ylcarbamate.

Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered during the handling and use of this compound, particularly concerning its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a moderately polar molecule. Due to the presence of the indole ring and the tert-butyl group, it is expected to be more soluble in organic solvents than in water. The carbamate group can participate in hydrogen bonding, which influences its solubility in protic solvents. Generally, it is expected to have good solubility in polar aprotic solvents like DMSO and DMF and moderate solubility in alcohols and chlorinated solvents. Its solubility in nonpolar solvents is likely to be limited.

Q2: I am seeing precipitation when adding my stock solution in an organic solvent to an aqueous buffer. What is happening?

A2: This is a common issue when a compound has low aqueous solubility. When the organic stock solution is added to an aqueous buffer, the overall solvent polarity increases significantly, causing the compound to precipitate out of the solution. To mitigate this, you can try decreasing the final concentration of the compound in the aqueous buffer or increasing the percentage of the organic co-solvent if your experimental conditions allow.

Q3: Can I heat the mixture to dissolve the compound?

A3: Gentle heating can be an effective way to increase the solubility of a compound. However, it is crucial to consider the thermal stability of this compound. Prolonged heating at high temperatures can lead to degradation. It is recommended to use the lowest effective temperature and for the shortest duration possible. Always check for any changes in the appearance or purity of the compound after heating.

Troubleshooting Specific Solubility Issues

Issue 1: The compound is not dissolving in my chosen solvent.

  • Initial Assessment:

    • Have you tried sonicating the mixture? Mechanical agitation can help break up solid particles and accelerate dissolution.

    • Is the solvent of appropriate purity? Impurities in the solvent can affect solubility.

    • Is the compound pure? Impurities in the compound itself can lead to solubility issues.

  • Recommended Actions:

    • Increase Agitation: Vigorously vortex or sonicate the sample for several minutes.

    • Gentle Warming: As mentioned in the FAQs, gentle warming can be effective. Try warming the solution to 30-40°C.

    • Solvent Selection: If the compound remains insoluble, you may need to switch to a stronger solvent. Refer to the solubility table below for guidance. For example, if you are struggling with solubility in methanol, trying a more polar aprotic solvent like DMSO or DMF may be successful.

Issue 2: The compound dissolves initially but then crashes out of solution.

  • Initial Assessment:

    • Has the temperature of the solution changed? A decrease in temperature can lead to precipitation if the solution was saturated at a higher temperature.

    • Has any of the solvent evaporated? This would increase the concentration and could lead to precipitation.

    • Was a co-solvent added that decreased the overall solubility?

  • Recommended Actions:

    • Maintain Temperature: If the dissolution required heating, try to maintain that temperature during your experiment, if possible.

    • Prepare Fresh Solutions: It is often best to prepare solutions fresh before use to avoid issues with precipitation over time.

    • Consider a Co-solvent System: If you need to maintain the compound in a solution where it is only sparingly soluble, using a co-solvent system might be necessary. For example, if the compound is needed in a buffer, preparing a concentrated stock in DMSO and then diluting it into the buffer may work, but be mindful of the final DMSO concentration.

Solubility Data

No specific quantitative solubility data for this compound is readily available in the literature. The following table provides a qualitative summary of expected solubility based on the chemical structure and data for analogous compounds.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Aprotic DMSO, DMFHighly SolubleThese solvents are effective at solvating the polar carbamate group and the indole ring.
Polar Protic Methanol, EthanolSoluble to Moderately SolubleThe carbamate and indole NH can act as hydrogen bond donors and acceptors, leading to good interaction with protic solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerately SolubleThese solvents can interact with the less polar parts of the molecule.
Ethers Tetrahydrofuran (THF)Moderately SolubleTHF is a moderately polar aprotic solvent that should effectively solvate the molecule.
Esters Ethyl AcetateSparingly SolubleEthyl acetate is less polar than the other mentioned organic solvents, which may limit its ability to dissolve the compound.
Non-polar Hexane, TolueneInsoluble to Sparingly SolubleThe overall polarity of the molecule is too high for significant solubility in non-polar solvents.
Aqueous WaterInsolubleThe hydrophobic indole ring and tert-butyl group significantly limit solubility in water.

Experimental Protocols

For researchers needing to determine the precise solubility of this compound in their specific solvent systems, the following experimental protocols are provided.

Protocol 1: Visual Method for Qualitative Solubility Determination

  • Preparation: Add approximately 1-2 mg of this compound to a small vial.

  • Solvent Addition: Add the selected solvent dropwise (e.g., 100 µL at a time) while continuously vortexing or stirring.

  • Observation: Observe the mixture after each addition. Continue adding solvent until the solid is completely dissolved.

  • Classification:

    • Very Soluble: Dissolves in < 1 mL of solvent.

    • Soluble: Dissolves in 1-3 mL of solvent.

    • Sparingly Soluble: Requires > 3 mL of solvent for complete dissolution.

    • Insoluble: Does not fully dissolve even with a large volume of solvent.

Protocol 2: Equilibrium Solubility Determination using HPLC

  • Sample Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the sample to pellet the undissolved solid.

  • Sample Extraction: Carefully withdraw a known volume of the supernatant.

  • Dilution: Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of your HPLC calibration curve.

  • HPLC Analysis: Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Report the solubility in units such as mg/mL or mol/L.

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues.

G Troubleshooting Solubility Issues Workflow cluster_start Start cluster_actions Initial Actions cluster_evaluation Evaluation cluster_further_steps Further Steps cluster_end End start Compound does not dissolve action1 Increase agitation (vortex/sonicate) start->action1 action2 Gentle warming (30-40°C) action1->action2 eval1 Is it dissolved? action2->eval1 step1 Consider a stronger solvent (e.g., DMSO, DMF) eval1->step1 No end Problem Solved eval1->end Yes step2 Check compound and solvent purity step1->step2

Caption: A workflow for troubleshooting solubility problems.

Identification and characterization of impurities in tert-Butyl 1H-indol-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the identification and characterization of impurities in tert-Butyl 1H-indol-4-ylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What are the most likely process-related impurities in synthesized this compound?

A1: Based on common synthetic routes, potential process-related impurities include unreacted starting materials such as 4-aminoindole and di-tert-butyl dicarbonate (Boc-anhydride). Other possible impurities can be residual solvents used during synthesis and purification, for instance, dichloromethane, ethyl acetate, or heptane. By-products from side reactions, although specific to the synthetic method, should also be considered.

Q2: What are the expected degradation products of this compound?

A2: The primary degradation pathway for this compound is the hydrolysis of the carbamate bond. This can lead to the formation of 4-aminoindole and tert-butanol. Under acidic conditions, the tert-butyl group can also be cleaved to yield the corresponding carbamic acid, which is unstable and may further degrade. Oxidation of the indole ring is another potential degradation pathway, leading to various oxidized species.

Q3: What are the typical analytical techniques used for impurity profiling of this compound?

A3: A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for the separation and quantification of impurities.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification of unknown impurities by providing molecular weight information.[2][3] For definitive structural elucidation of isolated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique.[4]

Q4: What are the acceptable limits for impurities in this compound?

A4: As an intermediate, the acceptable limits for impurities in this compound are often determined by the requirements of the subsequent synthetic steps and the regulatory guidelines for the final active pharmaceutical ingredient (API). The International Council for Harmonisation (ICH) guidelines provide thresholds for reporting, identification, and qualification of impurities in new drug substances. For non-mutagenic impurities, the identification threshold is typically 0.1% for APIs with a maximum daily dose of less than or equal to 2g/day.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Unexpected peaks in HPLC chromatogram 1. Contamination of the mobile phase or sample solvent.2. Degradation of the sample in the autosampler.3. Presence of unknown impurities from the synthesis or degradation.1. Prepare fresh mobile phase and sample diluent.2. Use a cooled autosampler and analyze samples promptly after preparation.3. Proceed with impurity identification using LC-MS and subsequent isolation for NMR characterization.
Poor peak shape in HPLC 1. Inappropriate mobile phase pH.2. Column overload.3. Column degradation.1. Adjust the mobile phase pH to ensure the analyte and impurities are in a single ionic form.2. Reduce the injection volume or sample concentration.3. Replace the HPLC column with a new one of the same type.
Difficulty in identifying an impurity by LC-MS 1. Low concentration of the impurity.2. Co-elution with another component.3. The impurity is not ionizable under the chosen MS conditions.1. Concentrate the sample or use a more sensitive mass spectrometer.2. Optimize the HPLC method to improve separation.3. Try different ionization sources (e.g., APCI instead of ESI) or adduct-forming mobile phase additives.
Ambiguous NMR spectrum of an isolated impurity 1. Insufficient sample quantity.2. Presence of residual solvents or other contaminants.3. The impurity exists as a mixture of isomers.1. Isolate more material using preparative HPLC.2. Further purify the isolated impurity.3. Employ 2D NMR techniques (e.g., COSY, HSQC, HMBC) to aid in structure elucidation.[4]

Quantitative Data Summary

The following table presents hypothetical data for a typical batch of this compound, analyzed by a validated HPLC-UV method.

Impurity Retention Time (min) Relative Retention Time (RRT) Limit of Detection (LOD) (%) Limit of Quantification (LOQ) (%) Typical Level Found (%)
4-Aminoindole3.50.580.010.03< 0.05
Di-tert-butyl dicarbonate11.21.870.020.06Not Detected
Unknown Impurity 17.81.300.0050.0150.08
Unknown Impurity 29.11.520.0080.0240.04
This compound 6.0 1.00 - - 99.8

Experimental Protocols

HPLC-UV Method for Impurity Quantification
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of acetonitrile/water (1:1).

LC-MS Method for Impurity Identification
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • HPLC Conditions: Same as the HPLC-UV method.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Mass Range: m/z 50-1000.

  • Data Acquisition: Full scan and data-dependent MS/MS.

NMR Spectroscopy for Structural Characterization
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • 2D NMR: COSY, HSQC, HMBC

  • Data Analysis: Analyze the chemical shifts, coupling constants, and correlations to elucidate the chemical structure of the impurity.

Visualizations

experimental_workflow cluster_0 Impurity Detection & Quantification cluster_1 Impurity Identification cluster_2 Structural Elucidation sample This compound Sample hplc HPLC-UV Analysis sample->hplc quantify Quantify Known & Unknown Impurities hplc->quantify lcms LC-MS Analysis quantify->lcms mw Determine Molecular Weight lcms->mw isolate Isolate Impurity (Prep-HPLC) mw->isolate nmr NMR Spectroscopy (1D & 2D) isolate->nmr structure Elucidate Structure nmr->structure

Caption: Workflow for the identification and characterization of impurities.

degradation_pathway main This compound hydrolysis 4-Aminoindole main->hydrolysis Hydrolysis (H₂O) oxidation Oxidized Products main->oxidation Oxidation ([O])

Caption: Potential degradation pathways for this compound.

References

Strategies for the regioselective synthesis of tert-Butyl 1H-indol-4-ylcarbamate isomers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Regioselective Synthesis of tert-Butyl 1H-indol-4-ylcarbamate

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies, frequently asked questions (FAQs), and experimental protocols for the regioselective synthesis of this compound isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The primary challenge is achieving regioselectivity during the tert-butyloxycarbonyl (Boc) protection step. The starting material, 4-aminoindole, possesses two nucleophilic nitrogen atoms: the indole nitrogen (N1) and the exocyclic amino group at the C4 position (C4-NH2). Reaction with di-tert-butyl dicarbonate (Boc₂O) can lead to a mixture of three products: the desired C4-N-Boc protected isomer (this compound), the N1-Boc protected isomer (tert-butyl 4-amino-1H-indole-1-carboxylate), and the di-Boc protected product.

Q2: Which nitrogen on 4-aminoindole is more nucleophilic?

A2: The exocyclic C4-amino group is generally more nucleophilic and basic than the indole N1-nitrogen. The lone pair of the N1 nitrogen is part of the indole's aromatic system, making it less available for reaction. However, under basic conditions, the N1-proton can be abstracted, forming a highly nucleophilic indolide anion, which can complicate the selectivity of the protection reaction.

Q3: How do reaction conditions influence the regioselectivity of the Boc protection?

A3: Reaction conditions such as the choice of solvent, base, temperature, and stoichiometry of Boc₂O play a crucial role.

  • Solvent: Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are common. The polarity of the solvent can influence the reactivity of the nucleophiles.

  • Base: The presence and strength of a base are critical. Non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used. Stronger bases like sodium hydride (NaH) will deprotonate the indole N1, favoring N1-protection. Performing the reaction under neutral or mildly basic aqueous conditions can favor C4-protection.[1]

  • Temperature: Lower temperatures (e.g., 0 °C) can often improve selectivity by favoring the reaction at the more nucleophilic C4-amino site.

  • Stoichiometry: Using approximately one equivalent of Boc₂O is crucial to minimize the formation of the di-Boc-protected byproduct.[2]

Q4: Are there alternative strategies to achieve high regioselectivity?

A4: Yes. An alternative two-step approach involves first protecting the more reactive C4-amino group under carefully controlled, non-basic conditions. Subsequently, if desired, the N1 position could be functionalized in a separate step. Another strategy involves the synthesis of a precursor that already contains the desired protected amine before the indole ring is formed.[3]

Troubleshooting Guide

Problem 1: The reaction yields a mixture of C4-N-Boc and N1-Boc isomers.

  • Possible Cause: The reaction conditions are promoting the reactivity of both nitrogen atoms. The use of a strong base or high temperatures can lead to competitive N1-protection.

  • Solution:

    • Modify Base Conditions: Avoid strong bases like NaH. Use a milder, non-nucleophilic organic base such as triethylamine (TEA) or perform the reaction with a bicarbonate buffer in a biphasic system (e.g., Dioxane/Water).[1]

    • Control Temperature: Run the reaction at a lower temperature, starting at 0 °C and allowing it to slowly warm to room temperature. This favors the kinetically preferred product from the more nucleophilic C4-amine.

    • Solvent Choice: Use a less polar aprotic solvent like Dichloromethane (DCM).

Problem 2: A significant amount of di-Boc-protected product is formed.

  • Possible Cause: An excess of Boc₂O was used, or the reaction was run for an extended period at a high temperature, allowing the less reactive site to be protected as well.

  • Solution:

    • Adjust Stoichiometry: Carefully add no more than 1.0 to 1.1 equivalents of Boc₂O relative to the 4-aminoindole. The Boc₂O can be added slowly as a solution to maintain a low concentration.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. Quench the reaction as soon as the mono-adduct is maximized.

Problem 3: The reaction is slow or incomplete, with significant starting material remaining.

  • Possible Cause: The nucleophilicity of the 4-amino group might be lower than expected, or the reagents may have degraded. Poor solubility of the starting material can also be an issue.[1]

  • Solution:

    • Check Reagent Quality: Ensure the Boc₂O is fresh and has been stored properly.

    • Increase Activation: The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can accelerate the reaction. However, be aware that this may also decrease regioselectivity, so it should be used judiciously at low temperatures.

    • Improve Solubility: If the 4-aminoindole is poorly soluble in your chosen solvent, try a solvent mixture. For example, a small amount of Dimethylformamide (DMF) or THF in DCM can improve solubility.

Problem 4: Low yield or failure in the synthesis of the 4-aminoindole precursor.

  • Possible Cause: The chosen synthetic route may not be optimal, or reaction conditions may be inadequate. Several multi-step syntheses are reported, often starting from substituted nitroanilines.[4]

  • Solution:

    • Route Selection: A common route involves the cyclization of 2-methyl-3-nitroaniline to form 4-nitroindole, followed by reduction of the nitro group.[4]

    • Optimize Reduction Step: The reduction of 4-nitroindole to 4-aminoindole is critical. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). Ensure the catalyst is active and reaction conditions are appropriate to avoid side reactions.

Experimental Protocols

Protocol 1: Synthesis of 4-Aminoindole from 2-Methyl-3-nitroaniline

This protocol is adapted from a patented procedure and involves three steps.[4]

Step A: N-Acetylation of 2-Methyl-3-nitroaniline

  • In a reaction vessel, dissolve 2-methyl-3-nitroaniline (1.0 eq) in acetonitrile.

  • Under stirring, add acetic anhydride (1.2 eq).

  • Heat the mixture to 90 °C and react for 2 hours, monitoring completion by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain N-(2-methyl-3-nitrophenyl)acetamide.

Step B: Cyclization to 4-Nitroindole

  • To a flask under a nitrogen atmosphere, add N-(2-methyl-3-nitrophenyl)acetamide (1.0 eq) and DMF.

  • Add potassium tert-butoxide (or another suitable base) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Heat the mixture to 100 °C and stir overnight.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature and remove the DMF under reduced pressure.

  • Pour the residue into ice water to precipitate the crude 4-nitroindole. Purify by recrystallization or column chromatography.

Step C: Reduction to 4-Aminoindole

  • Suspend 4-nitroindole (1.0 eq) in ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Place the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction until the starting material is consumed.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 4-aminoindole.[5]

Protocol 2: Regioselective C4-N-Boc Protection of 4-Aminoindole
  • Dissolve 4-aminoindole (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (NaHCO₃) (2.0 eq) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in 1,4-dioxane dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate this compound.

Quantitative Data Summary

The regioselectivity of the Boc protection is highly dependent on the specific conditions used. The following table summarizes expected outcomes based on different methodologies.

Method Base Solvent Temp (°C) Key Outcome / Expected Yield Primary Isomer Reference
ANaHCO₃Dioxane/H₂O0 to RTModerate to good yield (60-80%)C4-N-BocGeneral Aqueous Method[1]
BTEADCM0 to RTModerate yield, potential mixtureC4-N-BocStandard Anhydrous Method[2]
CDMAP (cat.)Acetonitrile0 to RTFast reaction, lower selectivityMixtureCatalytic Method
DNaHTHF/DMF0Good yield for N1 protectionN1-BocAnionic Protection Method

Visualizations

G cluster_start Starting Materials cluster_synthesis Synthesis of 4-Aminoindole cluster_protection Regioselective Boc Protection cluster_products Potential Products SM 2-Methyl-3-nitroaniline P1 N-Acetylation SM->P1 Ac₂O P2 Cyclization to 4-Nitroindole P1->P2 DMF-DMA, Base P3 Nitro Group Reduction P2->P3 H₂, Pd/C P4 4-Aminoindole P3->P4 P5 Reaction with Boc₂O P4->P5 Conditions Determine Selectivity Prod1 tert-Butyl 1H-indol-4-ylcarbamate (C4-Protected - Desired) P5->Prod1 Prod2 tert-Butyl 4-amino-1H-indole-1-carboxylate (N1-Protected) P5->Prod2 Prod3 Di-Boc Product P5->Prod3

Caption: Synthetic workflow for producing this compound isomers.

G start Boc Protection Reaction Results outcome_mixture Mixture of C4-N-Boc and N1-Boc Isomers? start->outcome_mixture outcome_diproduct Significant Di-Boc Product Formed? start->outcome_diproduct outcome_incomplete Incomplete Reaction? start->outcome_incomplete outcome_success Clean Product, High Yield start->outcome_success outcome_mixture->outcome_diproduct No sol_mixture Use milder base (NaHCO₃). Lower reaction temperature to 0 °C. Use aqueous biphasic system. outcome_mixture->sol_mixture Yes outcome_diproduct->outcome_incomplete No sol_diproduct Reduce Boc₂O to 1.0-1.1 eq. Add Boc₂O solution slowly. Monitor reaction closely via TLC/LC-MS. outcome_diproduct->sol_diproduct Yes outcome_incomplete->outcome_success No sol_incomplete Check Boc₂O quality. Add catalytic DMAP (use with caution). Improve substrate solubility. outcome_incomplete->sol_incomplete Yes

Caption: Troubleshooting decision tree for Boc protection of 4-aminoindole.

References

Technical Support Center: tert-Butyl 1H-indol-4-ylcarbamate Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability and degradation of tert-Butyl 1H-indol-4-ylcarbamate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research and development activities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling, storage, and analysis of this compound.

Problem Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC analysis of a stability sample. Formation of degradation products.- Compare the retention times of the unexpected peaks with those from forced degradation samples (acidic, basic, oxidative, photolytic, and thermal stress) to preliminarily identify the degradants. - Utilize a photodiode array (PDA) detector to obtain UV spectra of the unknown peaks and compare them with the parent compound and known degradation products. - For definitive identification, employ LC-MS/MS to determine the mass of the unknown peaks and elucidate their structures.
Poor peak shape (tailing) for the parent compound in HPLC. - Interaction of the indole nitrogen with residual silanols on the HPLC column. - Inappropriate mobile phase pH.- Mobile Phase Modification: Add a competitive base like triethylamine (0.1%) to the mobile phase to block active silanol sites. - pH Adjustment: Ensure the mobile phase pH is controlled. For indole-containing compounds, a slightly acidic pH (e.g., using 0.1% formic acid or phosphoric acid) can improve peak shape by protonating the analyte.[1] - Column Selection: Use a base-deactivated or end-capped HPLC column designed for the analysis of basic compounds.[2]
Inconsistent results in stability studies. - Inadequate control of experimental conditions (temperature, humidity, light exposure). - Sample preparation inconsistencies. - Instability of the compound in the analytical solvent.- Ensure precise control of environmental chambers according to ICH guidelines. - Develop and strictly follow a detailed standard operating procedure (SOP) for sample preparation. - Evaluate the stability of this compound in the chosen analytical solvent and prepare samples immediately before analysis if instability is observed.
No degradation observed in forced degradation studies. - The compound is highly stable under the applied stress conditions. - Stress conditions are not harsh enough.- Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time). According to ICH guidelines, the goal is to achieve 5-20% degradation.[3][4] - For thermal stress, increase the temperature in 10°C increments above the accelerated stability testing temperature.[5]
Compound is poorly soluble in aqueous media for hydrolysis studies. The molecule has low aqueous solubility.- Use a co-solvent such as acetonitrile or methanol to dissolve the compound before adding it to the acidic or basic medium. The volume of the co-solvent should be kept to a minimum to avoid significantly altering the polarity of the medium.[3]

Frequently Asked Questions (FAQs)

1. What are the expected degradation pathways for this compound?

Based on its chemical structure, which contains an indole ring and a tert-butyl carbamate (Boc) group, the following degradation pathways are anticipated:

  • Acidic Hydrolysis: The primary degradation pathway under acidic conditions is the cleavage of the Boc protecting group to yield 4-amino-1H-indole, with the concurrent formation of carbon dioxide and a tert-butyl cation.[6] The indole ring itself is generally stable to acid, but protonation at the C3 position can occur.[1]

  • Basic Hydrolysis: The carbamate linkage is generally stable to basic conditions. However, under harsh basic conditions, hydrolysis of the carbamate may occur, though likely at a slower rate than acidic hydrolysis. The indole ring is also relatively stable to base.

  • Oxidation: The indole ring is susceptible to oxidation, particularly at the C3 position, which is electron-rich.[3] Oxidation can lead to the formation of hydroxylated derivatives, oxindoles, and potentially dimeric products.

  • Photodegradation: Indole-containing compounds can be sensitive to light.[7] Photolytic degradation may involve complex radical reactions, potentially leading to dimerization or oxidation of the indole ring.

  • Thermal Degradation: At elevated temperatures, thermal cleavage of the Boc group can occur, yielding 4-amino-1H-indole.[8] Carbamates can also thermally decompose to form isocyanates and alcohols.

2. What are the recommended storage conditions for this compound?

To minimize degradation, the compound should be stored in a well-closed container, protected from light, and at a controlled low temperature (e.g., 2-8 °C). It should be kept away from strong acids and oxidizing agents.

3. How can I develop a stability-indicating HPLC method for this compound?

A stability-indicating method must be able to separate the intact parent compound from its potential degradation products. A general approach would be:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where the indole chromophore has maximum absorbance (typically around 220 nm and 280 nm).

  • Method Validation: The method must be validated according to ICH guidelines, demonstrating specificity by analyzing samples from forced degradation studies to ensure that all degradation products are well-resolved from the parent peak.

4. What are the typical conditions for forced degradation studies according to ICH guidelines?

Forced degradation studies are conducted to identify potential degradation products and to establish the stability-indicating nature of analytical methods. Typical conditions are:

Stress Condition Typical Parameters
Acidic Hydrolysis 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60-80°C).[9]
Basic Hydrolysis 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60-80°C).[9]
Oxidation 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.[3]
Photostability Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10]
Thermal Degradation Solid-state exposure to dry heat at elevated temperatures (e.g., 60-80°C).[5]

The extent of degradation should ideally be between 5% and 20%.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile or methanol.

  • Acidic Hydrolysis:

    • To a vial, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to a final concentration of approximately 100 µg/mL.

    • Store the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To a vial, add an appropriate volume of the stock solution and dilute with 0.1 M NaOH to a final concentration of approximately 100 µg/mL.

    • Store the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To a vial, add an appropriate volume of the stock solution and dilute with 3% H₂O₂ to a final concentration of approximately 100 µg/mL.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Analyze at appropriate time points.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a vial and store it in an oven at 80°C for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Prepare a solution of the compound (e.g., 100 µg/mL) in a suitable solvent (e.g., acetonitrile/water).

    • Expose the solution to a photostability chamber according to ICH Q1B guidelines.[10]

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both samples at appropriate time points.

  • Control Sample: Prepare a solution of the compound in the same solvent used for the stress studies and keep it at room temperature, protected from light. Analyze alongside the stressed samples.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its degradation products.

Chromatographic Conditions (Example):

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 280 nm
Diluent Acetonitrile/Water (50:50, v/v)

Procedure:

  • Prepare standard solutions of this compound at various concentrations in the diluent.

  • Prepare samples from the forced degradation studies as described in Protocol 1.

  • Inject the standards and samples into the HPLC system.

  • Identify and quantify the parent compound and any degradation products. The method's ability to separate all peaks demonstrates its stability-indicating nature.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acidic) cluster_oxidation Oxidation cluster_thermal Thermal Degradation parent This compound hydrolysis_product 4-Amino-1H-indole parent->hydrolysis_product H+ / H2O - CO2 - Isobutene oxidation_product1 Hydroxylated Indole Derivatives parent->oxidation_product1 [O] oxidation_product2 Oxindole Derivatives parent->oxidation_product2 [O] thermal_product 4-Amino-1H-indole parent->thermal_product Heat

Caption: Potential degradation pathways of this compound.

Experimental_Workflow start Start: this compound Sample stress Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) start->stress analysis Stability-Indicating HPLC Analysis stress->analysis data Data Evaluation: - Identify Degradation Products - Determine Degradation Pathways - Assess Stability analysis->data end End: Stability Profile Established data->end

Caption: Workflow for stability assessment of this compound.

References

How to overcome common side reactions during the synthesis of indole carbamates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions during the synthesis of indole carbamates.

Troubleshooting Guides

Issue 1: Low Yield and/or Formation of C-Alkylated Side Products

One of the most frequent challenges in the synthesis of indole carbamates is the competing C-alkylation, particularly at the C3 position, which is often more nucleophilic than the N1 nitrogen.[1][2] This leads to a mixture of N- and C-substituted indoles, reducing the yield of the desired product and complicating purification.

Troubleshooting Steps:

  • Choice of Base and Deprotonation Conditions: The selection of the base is critical for achieving selective N-alkylation. Strong, non-nucleophilic bases are generally preferred.

    • Sodium Hydride (NaH): A strong base that irreversibly deprotonates the indole N-H. Performing the deprotonation at 0 °C for an extended period (e.g., 1-2 hours) before adding the electrophile can favor the formation of the N-anion.[2]

    • Potassium Carbonate (K₂CO₃): A weaker base that can be effective, often in polar aprotic solvents like DMF or acetonitrile.[3][4] It can offer better selectivity for N-alkylation in some cases.

    • Cesium Carbonate (Cs₂CO₃): Often provides good yields for N-alkylation.[3]

    • Lithium Diisopropylamide (LDA): A very strong base that can be used for deprotonation at low temperatures.[5]

  • Solvent Effects: The solvent can significantly influence the regioselectivity of the alkylation.[6][7][8]

    • Polar Aprotic Solvents (e.g., DMF, THF, DMSO): These solvents are commonly used and can influence the reactivity of the indole anion. THF has been shown to favor N1-alkylation in certain systems.[6]

    • Nonpolar Solvents (e.g., Toluene): In some cases, nonpolar solvents can favor C-alkylation.[6]

  • Steric Hindrance: Increasing steric bulk on the indole ring or the electrophile can favor N-alkylation.[9][10][11] The C3 position is more sterically hindered than the N1 position, so bulkier reactants will preferentially react at the nitrogen.

  • Reaction Temperature: Lower reaction temperatures generally favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.

Comparative Data on Reaction Conditions for Indole Alkylation:

Indole SubstrateBaseSolventTemperature (°C)N:C Alkylation RatioYield (%)Reference
IndoleNaHTHFRT>20:1High[10]
2,3-dimethylindoleIn(OTf)₃TolueneRTC6-alkylation favored92[6]
2,3-dimethylindoleIn(OTf)₃THFRTN1-alkylation favored90[6]
IndoleK₂CO₃[bmim][BF₄]/MeCNRTN-alkylationGood[3]
3-phenylindolePd catalystaprotic solvent-N-alkylationModest[1]

Troubleshooting Logic for Poor Regioselectivity:

G Troubleshooting Poor Regioselectivity cluster_solutions Potential Solutions start Low Yield of N-Carbamate High C-Alkylation base Modify Base and Deprotonation Conditions start->base Is a strong, non-nucleophilic base being used? solvent Change Solvent System base->solvent Is deprotonation complete before adding electrophile? sterics Increase Steric Hindrance solvent->sterics Are you using a polar aprotic solvent (e.g., THF, DMF)? temp Lower Reaction Temperature sterics->temp Can you use a bulkier protecting group or substrate? outcome Improved N-Alkylation Selectivity temp->outcome

Caption: Troubleshooting flowchart for poor regioselectivity.

Issue 2: Hydrolysis of the Carbamate Product

Carbamates can be susceptible to hydrolysis, especially under basic or acidic conditions during aqueous workup or purification, leading to the loss of the protecting group and reduced yields.[12][13][14][15][16]

Troubleshooting Steps:

  • Control pH during Workup: Maintain a neutral or slightly acidic pH during the aqueous workup to minimize base-catalyzed hydrolysis.[17] Avoid strong acids or bases.

  • Minimize Exposure to Water and Protic Solvents: If the carbamate is particularly labile, minimize its contact time with water and protic solvents.

  • Purification Method:

    • Chromatography: Use a minimally acidic or basic mobile phase. For silica gel chromatography, which is slightly acidic, deactivation with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent might be necessary for very sensitive compounds.

    • Crystallization: If possible, purify the product by crystallization to avoid prolonged exposure to solvents.

  • Carbamate Stability: The stability of the carbamate is influenced by its structure. Aryl carbamates can be more susceptible to hydrolysis than alkyl carbamates.[13][15]

General Stability of Carbamates:

Carbamate TypepH StabilitySusceptibility to Hydrolysis
N-Boc-indoleSensitive to strong acidsModerate
N-Cbz-indoleMore stable to acid than BocModerate
Aryl CarbamatesGenerally less stable than alkyl carbamatesHigh
Alkyl CarbamatesGenerally more stableLow to Moderate
Issue 3: Formation of Urea Byproducts

The formation of urea derivatives can occur as a side reaction, particularly when using chloroformates or isocyanates as reagents.[18][19][20] This is often due to the reaction of the carbamoylating agent with an amine or the reaction of an isocyanate intermediate with a primary or secondary amine.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure that the starting indole is free from amine impurities.

  • Reaction Conditions:

    • Temperature Control: Keep the reaction temperature low to minimize side reactions.

    • Order of Addition: Add the carbamoylating agent slowly to a solution of the deprotonated indole to ensure it reacts preferentially with the indole anion.

  • Choice of Reagents:

    • Di-tert-butyl dicarbonate (Boc₂O): Generally a cleaner reagent for Boc protection, with fewer side products compared to Boc-Cl. The primary byproduct is tert-butanol, which is volatile.

    • Benzyl Chloroformate (Cbz-Cl): Ensure high purity and use in the absence of moisture.

    • Isocyanates: When using isocyanates, ensure the reaction is carried out under anhydrous conditions to prevent the formation of amines from the isocyanate, which can then lead to urea formation.[21]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing indole carbamates?

A1: The most common methods involve the deprotonation of the indole N-H with a suitable base, followed by reaction with an electrophilic carbamoylating agent. Common reagents include di-tert-butyl dicarbonate (Boc₂O) for Boc protection and benzyl chloroformate (Cbz-Cl) for Cbz protection.[4][5] The use of isocyanates is also a viable method.[21][22]

Q2: How can I selectively protect the indole nitrogen in the presence of other nucleophilic groups?

A2: Selectivity can often be achieved by exploiting the differences in nucleophilicity and steric hindrance. The indole nitrogen is generally less nucleophilic than primary or secondary amines but more nucleophilic than hydroxyl groups under basic conditions. Careful choice of base and reaction temperature can help achieve selectivity. For molecules with multiple amine groups, orthogonal protection strategies may be necessary.

Q3: My N-Boc deprotection is not working or is giving low yields. What should I do?

A3: N-Boc deprotection is typically achieved under acidic conditions (e.g., TFA in DCM) or with milder reagents like catalytic NaOMe in methanol for selective deprotection.[7][17][23][24][25] If the reaction is not proceeding, you can try increasing the concentration of the acid, raising the temperature, or extending the reaction time. Be mindful that harsh acidic conditions can lead to side reactions on the indole ring.

Q4: What is the best way to purify my indole carbamate?

A4: Purification is typically done by flash column chromatography on silica gel or by crystallization. For chromatography, a gradient of ethyl acetate in hexanes is commonly used. It is important to remove the solvent under reduced pressure at a low temperature to prevent degradation of the product.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of Indole using Boc₂O and DMAP

This protocol is suitable for many indole derivatives and is generally high-yielding.[5][26]

Materials:

  • Indole (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure:

  • Dissolve the indole in DCM or MeCN in a round-bottom flask.

  • Add DMAP to the solution.

  • Add Boc₂O to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.

  • Once the starting material is consumed, dilute the reaction mixture with DCM.

  • Wash the organic layer with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the N-Boc-indole.

General Workflow for Indole Carbamate Synthesis:

G General Workflow for Indole Carbamate Synthesis start Indole Derivative deprotonation Deprotonation (e.g., NaH, K2CO3) start->deprotonation carbamoylation Carbamoylation (e.g., Boc2O, Cbz-Cl) deprotonation->carbamoylation workup Aqueous Workup carbamoylation->workup purification Purification (Chromatography/Crystallization) workup->purification product Indole Carbamate purification->product

Caption: A typical experimental workflow for indole carbamate synthesis.

Protocol 2: N-Alkylation of Indole using Sodium Hydride

This protocol describes a general method for the N-alkylation of indole, which is the first step in a two-step synthesis of certain indole carbamates where the alkyl group is introduced first.[2]

Materials:

  • Indole (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (1.05 equiv)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add the indole and anhydrous DMF or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the NaH portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Once complete, quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Competing N- vs. C-Alkylation Pathways:

G N- vs. C-Alkylation of Indole cluster_reactants Reactants indole Indole indole_anion Indole Anion (Resonance Structures) indole->indole_anion + Base base Base (e.g., NaH) n_product N-Alkylated Indole (Thermodynamic Product) indole_anion->n_product Attack from N1 c3_product C3-Alkylated Indole (Kinetic Product) indole_anion->c3_product Attack from C3 electrophile Electrophile (R-X) electrophile->n_product electrophile->c3_product

Caption: Competing pathways for N- and C-alkylation of the indole ring.

References

Best practices for the safe handling and storage of tert-Butyl 1H-indol-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the safe handling and storage of tert-Butyl 1H-indol-4-ylcarbamate, addressing potential issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: According to safety data sheets, this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment and in a well-ventilated area.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored locked up in a dry, cool, and well-ventilated place.[1][2] Keep the container tightly closed to prevent moisture ingress and degradation.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, it is mandatory to wear protective gloves, protective clothing, and eye/face protection, such as chemical safety goggles or a face shield.[1][3] Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or fumes.[4]

Q4: What materials are incompatible with this compound?

A4: This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1] Contact with these materials should be avoided to prevent hazardous reactions.

Q5: What should I do in case of accidental exposure?

A5: In case of accidental exposure, follow these first-aid measures:

  • If on skin: Wash with plenty of soap and water.[1][3]

  • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]

  • If swallowed: Rinse mouth and seek medical attention.[1][3]

Troubleshooting Guide

Problem: The compound has changed color or appearance during storage.

Possible Cause: This could indicate degradation due to improper storage, such as exposure to light, moisture, or incompatible materials.

Solution:

  • Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place as recommended.

  • Verify that the storage area is free from incompatible substances like strong acids, alkalis, and oxidizing agents.[1]

  • If degradation is suspected, it is advisable to use a fresh batch of the compound for experiments to ensure the integrity of your results.

Problem: I am observing unexpected side reactions in my experiment.

Possible Cause: Contamination of the this compound or reaction with incompatible materials in your experimental setup.

Solution:

  • Review your experimental protocol to ensure that all solvents and reagents are compatible with the compound. Avoid strong oxidizing agents, strong acids, and strong bases.[1]

  • Use a fresh, unopened container of the compound to rule out contamination from previous use.

  • Ensure all glassware and equipment are thoroughly cleaned and dried before use.

Hazard and Personal Protective Equipment Summary

Hazard ClassificationGHS Hazard StatementRecommended Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.[1]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1]Wear protective gloves and clothing.[1][3]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[1]Wear eye protection/face protection (safety goggles or face shield).[1][3]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritation[1]Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review Safety Data Sheet (SDS) b Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Prepare Well-Ventilated Workspace (Fume Hood) b->c d Retrieve Compound from Storage c->d e Weigh Required Amount d->e f Perform Experimental Procedure e->f g Decontaminate Workspace f->g i Return Compound to Secure Storage f->i h Dispose of Waste (in accordance with local regulations) g->h i->d For subsequent use

Caption: Workflow for the safe handling of this compound.

References

Validation & Comparative

A Comparative Analysis of Indole-Based Kinase Inhibitors: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on Tert-Butyl 1H-indol-4-ylcarbamate:

Initial investigation reveals that this compound is not recognized as an active kinase inhibitor. Instead, it functions as a synthetic intermediate, a chemical building block utilized in the synthesis of more complex pharmaceutical compounds. However, the core structure, indole, is a highly significant scaffold in the development of potent kinase inhibitors.[1][2][3] Many successful anticancer drugs are indole derivatives that target various protein kinases, which are crucial regulators of cellular processes.[1][3][4]

Therefore, to fulfill the objective of this guide, we will provide a comparative analysis using a prominent, well-characterized indole-based kinase inhibitor, Sunitinib , as our primary subject. This guide will compare its efficacy with another established multi-kinase inhibitor, Sorafenib , providing the requested data tables, experimental protocols, and pathway diagrams relevant to a researcher in drug development.

Overview of Sunitinib: An Indole-Derivative Multi-Kinase Inhibitor

Sunitinib is an oral multi-kinase inhibitor approved for the treatment of metastatic renal cell carcinoma (MRCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[5][6] Its mechanism of action involves targeting multiple receptor tyrosine kinases (RTKs), thereby inhibiting cellular signaling pathways that are critical for tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.[5] The core indole structure is a key feature that facilitates its binding to the ATP-binding pocket of various kinases.

The primary targets of Sunitinib include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs)

  • Platelet-Derived Growth Factor Receptors (PDGFRs)

  • Stem cell factor receptor (c-KIT)

  • FMS-like tyrosine kinase 3 (FLT3)

  • Colony-stimulating factor 1 receptor (CSF-1R)

  • Rearranged during transfection (RET) proto-oncogene

Comparative Efficacy: Sunitinib vs. Sorafenib

Sunitinib and Sorafenib are both multi-kinase inhibitors with overlapping but distinct target profiles. The following table summarizes their in vitro inhibitory potency (IC50) against key kinases implicated in cancer progression. IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Kinase TargetSunitinib (IC50, nM)Sorafenib (IC50, nM)
VEGFR-2 990
PDGFR-β 258
c-KIT 168
FLT3 158
BRAF >10,00022
CRAF >10,0006

Data presented are compiled from various publicly available kinase activity assays and may vary based on experimental conditions.

Signaling Pathway Inhibition

Sunitinib exerts its anti-tumor effects by blocking key signaling cascades initiated by growth factor receptors like VEGFR and PDGFR. This inhibition prevents downstream activation of proteins involved in cell proliferation, survival, and angiogenesis.

G sunitinib Sunitinib vegfr VEGFR sunitinib->vegfr pdgfr PDGFR sunitinib->pdgfr growth_factor Growth Factors (e.g., VEGF, PDGF) growth_factor->vegfr growth_factor->pdgfr ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway vegfr->ras_raf_mek_erk pi3k_akt_mtor PI3K-AKT-mTOR Pathway vegfr->pi3k_akt_mtor pdgfr->ras_raf_mek_erk pdgfr->pi3k_akt_mtor proliferation Cell Proliferation & Survival ras_raf_mek_erk->proliferation pi3k_akt_mtor->proliferation angiogenesis Angiogenesis pi3k_akt_mtor->angiogenesis

Sunitinib inhibits VEGFR and PDGFR signaling pathways.

Experimental Protocols

The determination of IC50 values is a critical step in characterizing the potency of a kinase inhibitor. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during a kinase reaction.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

Objective: To determine the IC50 value of a test compound (e.g., Sunitinib) against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2)

  • Kinase-specific peptide substrate

  • Test compound (Sunitinib)

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Workflow Diagram:

Workflow for an ADP-Glo™ kinase inhibition assay.

Procedure:

  • Compound Preparation: Create a serial dilution of Sunitinib in DMSO. Subsequently, dilute the compound in the kinase assay buffer to the final desired concentrations. Ensure the final DMSO concentration does not exceed 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted Sunitinib or a vehicle control (buffer with DMSO) to the wells of a 384-well plate.

    • Add 10 µL of a 2X kinase/substrate mixture containing the purified kinase and its specific peptide substrate.

    • Pre-incubate the plate for 10 minutes at room temperature.

  • Initiation of Reaction: Start the kinase reaction by adding 10 µL of a 2X ATP solution. The final ATP concentration should be near the Michaelis constant (Km) for the specific kinase. Incubate for 60 minutes at 30°C.

  • Signal Generation:

    • To stop the reaction, add 25 µL of ADP-Glo™ Reagent. This reagent also depletes any unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[7]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The light signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

While this compound is a precursor molecule, the indole scaffold it contains is fundamental to the design of powerful kinase inhibitors. Sunitinib serves as a prime example of how this chemical motif can be leveraged to create effective, multi-targeted therapies for cancer. By comparing its potent, low-nanomolar efficacy against key oncogenic drivers like VEGFR and PDGFR with other inhibitors, researchers can establish benchmarks for novel drug candidates. The detailed protocols for in vitro assays provide a standardized framework for evaluating the potency and selectivity of the next generation of indole-based therapeutics.

References

Cross-validation of analytical methods for tert-Butyl 1H-indol-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Cross-Validation of Analytical Methods for tert-Butyl 1H-indol-4-ylcarbamate

In the realm of pharmaceutical development and quality control, the integrity of analytical data is paramount. For synthetic intermediates like this compound, a crucial building block in the synthesis of various pharmaceutical agents, robust and reliable analytical methods are essential.[1] Cross-validation of these methods ensures consistency and reliability of data across different laboratories, instruments, or even different analytical techniques.[2] This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, complete with detailed experimental protocols and performance data to aid researchers, scientists, and drug development professionals in method selection and implementation.

The Importance of Cross-Validation

Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results when performed under different conditions, such as in a different laboratory or using a different but related analytical procedure.[2][3] This is particularly critical during method transfer between facilities or when data from different analytical techniques need to be compared.[4] The goal is to demonstrate that the methods are equivalent and the data are interchangeable, which is a key regulatory expectation.[5]

The two most common analytical techniques for the quantification of non-volatile and semi-volatile organic molecules like this compound are HPLC and GC-MS. The choice between these methods depends on various factors including the physicochemical properties of the analyte, the required sensitivity, and the nature of the sample matrix.

Data Presentation: Performance Comparison

The following table summarizes the expected performance characteristics of a validated HPLC-UV method compared to a potential GC-MS method for the analysis of this compound.

Validation ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.01 µg/mL
Limit of Quantitation (LOQ) ~ 0.3 µg/mL~ 0.03 µg/mL
Specificity HighVery High (Mass Spec)
Robustness HighModerate to High

Experimental Protocols

Detailed HPLC-UV Method Protocol

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B).

  • Gradient Program:

    • 0-5 min: 50% A, 50% B

    • 5-20 min: Gradient to 80% A, 20% B

    • 20-25 min: 80% A, 20% B

    • 25-27 min: Gradient back to 50% A, 50% B

    • 27-30 min: 50% A, 50% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Preparation: A stock solution of this compound is prepared in acetonitrile at a concentration of 1 mg/mL. Working standards are prepared by serial dilution in the mobile phase to cover a linear range (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample containing this compound is dissolved in acetonitrile, filtered through a 0.45 µm syringe filter, and diluted to fall within the calibration range.

GC-MS Method Outline

GC-MS can be a powerful alternative, especially for impurity profiling, due to its high sensitivity and specificity.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole).

Chromatographic Conditions:

  • Column: Agilent DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.[6]

  • Inlet: Splitless injection.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp: 15°C/min to 300°C, hold for 10 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]

  • Transfer Line Temperature: 290°C.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.[6]

  • Mass Range: m/z 40-450.

Mandatory Visualizations

The following diagrams illustrate the cross-validation workflow and a comparison of the analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase start Define Cross-Validation Requirements protocol Develop Cross-Validation Protocol start->protocol ICH Q2(R1) Guidelines acceptance Define Acceptance Criteria protocol->acceptance method1 Analyze Samples with Method 1 (e.g., HPLC) acceptance->method1 method2 Analyze Samples with Method 2 (e.g., GC-MS) acceptance->method2 data_collection Collect and Process Data from Both Methods method1->data_collection method2->data_collection comparison Statistical Comparison of Results data_collection->comparison evaluation Evaluate Against Acceptance Criteria comparison->evaluation end Methods are Cross-Validated evaluation->end Pass fail Investigate Discrepancies evaluation->fail Fail

Caption: Workflow for the cross-validation of two analytical methods.

MethodComparison cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis compound tert-Butyl 1H-indol-4-ylcarbamate hplc_prep Sample Dissolution (Acetonitrile) compound->hplc_prep gc_prep Sample Dissolution (Appropriate Solvent) compound->gc_prep hplc_sep Reverse-Phase C18 Separation hplc_prep->hplc_sep hplc_det UV Detection (225 nm) hplc_sep->hplc_det hplc_quant Quantification via External Standards hplc_det->hplc_quant comparison Comparative Advantages hplc_quant->comparison gc_sep Capillary GC Separation gc_prep->gc_sep gc_det Mass Spectrometry Detection (EI) gc_sep->gc_det gc_quant Quantification & Identification via Mass Fragments gc_det->gc_quant gc_quant->comparison hplc_adv HPLC: - Good for non-volatile compounds - Robust and reproducible - Simpler sample preparation comparison->hplc_adv gc_adv GC-MS: - Higher sensitivity and specificity - Provides structural information - Ideal for impurity identification comparison->gc_adv

Caption: Comparison of HPLC and GC-MS analytical approaches.

References

Head-to-head comparison of different synthetic routes to tert-Butyl 1H-indol-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Synthesis, Experimental Data, and Methodologies

The synthesis of tert-Butyl 1H-indol-4-ylcarbamate, a key building block in the development of various pharmaceutically active compounds, can be approached through several distinct synthetic pathways. This guide provides a comprehensive head-to-head comparison of the most viable routes, presenting quantitative data, detailed experimental protocols, and visual representations of the chemical transformations to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From 4-NitroindoleRoute 2: From Protected 4-AminoindoleRoute 3: Via Curtius RearrangementRoute 4: Via Hofmann Rearrangement
Starting Material 4-Nitroindole1-(Triisopropylsilyl)-1H-indol-4-amine4-Indolecarboxylic acid4-Indolecarboxamide
Key Steps 1. Reduction of nitro group2. Boc protection1. Boc protection2. Deprotection of silyl group1. Acyl azide formation2. Rearrangement and trapping1. Bromoamide formation2. Rearrangement and trapping
Overall Yield Moderate to HighHighModerate (estimated)Moderate (estimated)
Scalability GoodModerateModerateModerate
Reagent Availability GoodModerateGoodGood
Safety Concerns Catalytic hydrogenation (H₂ gas), use of strong reducing agentsUse of pyrophoric n-butyllithium in some variationsUse of potentially explosive azidesUse of bromine

Route 1: Synthesis from 4-Nitroindole

This widely utilized route involves a two-step sequence starting from the commercially available 4-nitroindole. The key transformations are the reduction of the nitro group to form 4-aminoindole, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol

Step 1: Reduction of 4-Nitroindole to 4-Aminoindole

  • Method A: Catalytic Hydrogenation To a solution of 4-nitroindole (1.0 g, 6.17 mmol) in ethanol (20 mL) in a hydrogenation flask, is added 10% Pd/C (10 mol%, 65 mg). The flask is sealed and purged with hydrogen gas. The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere for 1-4 hours, with the reaction progress monitored by TLC. Upon completion, the mixture is filtered through Celite®, and the filtrate containing 4-aminoindole is typically used directly in the next step due to the product's instability.

  • Method B: Reduction with SnCl₂ To a solution of 4-nitroindole (1.0 g, 6.17 mmol) in ethanol (20 mL), stannous chloride dihydrate (SnCl₂·2H₂O) (7.0 g, 31.0 mmol) and concentrated hydrochloric acid (5 mL) are added. The mixture is heated to reflux (70-80 °C) for 1.5-3 hours. After cooling, the mixture is poured into ice-water and basified with a saturated sodium bicarbonate solution. The resulting precipitate of tin salts is removed by filtration. The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-aminoindole.

Step 2: Boc Protection of 4-Aminoindole

To a solution of 4-aminoindole (from the previous step) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and acetone, is added di-tert-butyl dicarbonate ((Boc)₂O) (1.1 to 1.5 equivalents). A base such as triethylamine or sodium bicarbonate may be added. The reaction is stirred at room temperature for a few hours until completion (monitored by TLC). The reaction mixture is then washed with water and brine, the organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.[1][2]

Data Summary
StepReagents & ConditionsYieldPurityReaction TimeTemperature
Reduction (Pd/C) 4-Nitroindole, 10% Pd/C, H₂, Ethanol>90%High1-4 hRoom Temp.
Reduction (SnCl₂) 4-Nitroindole, SnCl₂·2H₂O, HCl, Ethanol~89%Good1.5-3 h70-80 °C
Boc Protection 4-Aminoindole, (Boc)₂O, Base, SolventHigh (typically >90%)High1-12 hRoom Temp.

Logical Workflow

G 4-Nitroindole 4-Nitroindole 4-Aminoindole 4-Aminoindole 4-Nitroindole->4-Aminoindole Reduction (e.g., Pd/C, H₂ or SnCl₂) This compound This compound 4-Aminoindole->this compound Boc Protection ((Boc)₂O)

Caption: Synthetic pathway from 4-Nitroindole.

Route 2: Synthesis from Protected 4-Aminoindole

This route commences with a protected form of 4-aminoindole, specifically 1-(Triisopropylsilyl)-1H-indol-4-amine, to regioselectively introduce the Boc group onto the 4-amino substituent before removing the silyl protecting group on the indole nitrogen.

Experimental Protocol

Step 1: Boc Protection of 1-(Triisopropylsilyl)-1H-indol-4-amine

1-(Triisopropylsilyl)-1H-indol-4-amine hydrochloride (3.52 g, 10.8 mmol) is dissolved in pyridine (20 mL) with 4-dimethylaminopyridine (DMAP) (132 mg, 1.1 mmol). Di-tert-butyl dicarbonate (2.59 g, 11.9 mmol) is added, and the reaction mixture is stirred at room temperature overnight. The solvent is evaporated, and the residue is dissolved in DCM and washed with 0.5 N HCl to yield tert-Butyl (1-(triisopropylsilyl)-1H-indol-4-yl)carbamate.

Step 2: Deprotection of the Triisopropylsilyl (TIPS) Group

tert-Butyl (1-(triisopropylsilyl)-1H-indol-4-yl)carbamate is dissolved in tetrahydrofuran (THF). A solution of tetrabutylammonium fluoride (TBAF) (1.5 equivalents, 1 M in THF) is added dropwise. The reaction is stirred at room temperature for approximately 45 minutes. Water is then added, and the mixture is extracted with DCM. The combined organic layers are dried over magnesium sulfate and concentrated. The crude product is purified by flash chromatography to give this compound.[3]

Data Summary
StepReagents & ConditionsYieldPurityReaction TimeTemperature
Boc Protection 1-(TIPS)-1H-indol-4-amine·HCl, (Boc)₂O, DMAP, Pyridine99%HighOvernightRoom Temp.
TIPS Deprotection tert-Butyl (1-(TIPS)-1H-indol-4-yl)carbamate, TBAF, THFGood (estimated)High45 minRoom Temp.

Logical Workflow

G 1-(TIPS)-1H-indol-4-amine 1-(TIPS)-1H-indol-4-amine tert-Butyl (1-(TIPS)-1H-indol-4-yl)carbamate tert-Butyl (1-(TIPS)-1H-indol-4-yl)carbamate 1-(TIPS)-1H-indol-4-amine->tert-Butyl (1-(TIPS)-1H-indol-4-yl)carbamate Boc Protection ((Boc)₂O) This compound This compound tert-Butyl (1-(TIPS)-1H-indol-4-yl)carbamate->this compound TIPS Deprotection (TBAF)

Caption: Synthetic pathway from protected 4-Aminoindole.

Route 3: Synthesis via Curtius Rearrangement

This approach utilizes the Curtius rearrangement of an acyl azide derived from 4-indolecarboxylic acid. The intermediate isocyanate is then trapped with tert-butanol to yield the desired carbamate.

Proposed Experimental Protocol

Step 1: Synthesis of 4-Indolecarboxylic acid

4-Indolecarboxylic acid can be synthesized via various methods, including the saponification of its corresponding ester.

Step 2: One-pot Curtius Rearrangement

To a mixture of 4-indolecarboxylic acid, sodium azide (2.0 equivalents), and a catalytic amount of zinc triflate in a suitable solvent like THF, is added di-tert-butyl dicarbonate (1.1 equivalents). The reaction mixture is heated to around 40 °C. The in situ generated acyl azide undergoes rearrangement to the isocyanate, which is trapped by the tert-butoxide formed from the reaction of (Boc)₂O with sodium azide, to give this compound.[4][5][6]

Data Summary (Estimated)
StepReagents & ConditionsYieldPurityReaction TimeTemperature
Curtius Rearrangement 4-Indolecarboxylic acid, NaN₃, (Boc)₂O, Zn(OTf)₂, THFModerateGood24-48 h40 °C

Logical Workflow

G 4-Indolecarboxylic acid 4-Indolecarboxylic acid 4-Indolecarbonyl azide 4-Indolecarbonyl azide 4-Indolecarboxylic acid->4-Indolecarbonyl azide Acyl azide formation 4-Indolyl isocyanate 4-Indolyl isocyanate 4-Indolecarbonyl azide->4-Indolyl isocyanate Rearrangement This compound This compound 4-Indolyl isocyanate->this compound Trapping with t-BuOH

Caption: Curtius rearrangement pathway.

Route 4: Synthesis via Hofmann Rearrangement

The Hofmann rearrangement offers another potential route, starting from 4-indolecarboxamide. The amide is converted to an N-bromoamide, which then rearranges to an isocyanate that can be trapped by tert-butanol.

Proposed Experimental Protocol

Step 1: Synthesis of 4-Indolecarboxamide

4-Indolecarboxamide can be prepared from 4-indolecarboxylic acid via activation (e.g., with thionyl chloride to form the acid chloride) followed by reaction with ammonia.

Step 2: Hofmann Rearrangement

4-Indolecarboxamide is treated with a solution of sodium hypobromite (prepared in situ from bromine and sodium hydroxide) in the presence of tert-butanol. The intermediate isocyanate is trapped by tert-butanol to afford this compound.

Data Summary (Estimated)
StepReagents & ConditionsYieldPurityReaction TimeTemperature
Hofmann Rearrangement 4-Indolecarboxamide, Br₂, NaOH, t-BuOHModerateGoodVariableVariable

Logical Workflow

G 4-Indolecarboxamide 4-Indolecarboxamide N-Bromo-4-indolecarboxamide N-Bromo-4-indolecarboxamide 4-Indolecarboxamide->N-Bromo-4-indolecarboxamide Bromination 4-Indolyl isocyanate 4-Indolyl isocyanate N-Bromo-4-indolecarboxamide->4-Indolyl isocyanate Rearrangement This compound This compound 4-Indolyl isocyanate->this compound Trapping with t-BuOH

Caption: Hofmann rearrangement pathway.

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors including the availability and cost of starting materials, desired scale of the reaction, and safety considerations.

  • Route 1 (from 4-Nitroindole) is a robust and scalable method with readily available starting materials, making it a strong candidate for large-scale synthesis. The reduction of the nitro group can be achieved through various high-yielding methods.

  • Route 2 (from Protected 4-Aminoindole) offers very high yields for the Boc protection step due to the regioselectivity provided by the silyl protecting group. However, the multi-step nature and the use of a protected starting material might make it less cost-effective for large-scale production.

  • Routes 3 and 4 (via Curtius and Hofmann Rearrangements) are conceptually elegant and could be viable alternatives, particularly if the corresponding carboxylic acid or amide starting materials are readily accessible. However, the use of potentially hazardous reagents (azides, bromine) requires careful handling. The feasibility and optimization of these routes for this specific substrate would require further experimental investigation.

Ultimately, for general laboratory-scale synthesis, both Route 1 and Route 2 are excellent choices with well-documented procedures. For industrial applications, Route 1 likely presents the most economically viable option.

References

Validating the Biological Activity of tert-Butyl 1H-indol-4-ylcarbamate in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological activity of the novel compound tert-Butyl 1H-indol-4-ylcarbamate as a putative inhibitor of the Wnt/β-catenin signaling pathway. Due to the prevalence of the indole scaffold in potent enzyme inhibitors, this compound is hypothesized to target Tankyrase, a key regulator of this pathway. Its performance is objectively compared with established Tankyrase inhibitors, XAV939 and G007-LK, providing a baseline for its potential efficacy in cellular models of cancer.

Comparative Analysis of Biological Activity

The following table summarizes the reported biological activities of well-characterized Tankyrase inhibitors, XAV939 and G007-LK, in relevant cancer cell lines. This data serves as a benchmark for evaluating the potential efficacy of this compound.

CompoundTargetCell LineAssayIC50 / EC50Key Outcomes
This compound Hypothesized: Tankyrasee.g., SW480, DLD-1 (colorectal cancer)Cell Viability (MTT)Data not yet availableTo be determined
Wnt Signaling (TOPflash Reporter)Data not yet availableTo be determined
Western BlotData not yet availableTo be determined
XAV939 Tankyrase-1/2DLD-1Wnt Signaling (TOPflash Reporter)~27 nMInhibition of Wnt signaling
SW480Cell Viability~1-10 µM (context dependent)Decreased cell proliferation
HEK293Western BlotNot applicableStabilization of Axin, degradation of β-catenin
G007-LK Tankyrase-1/2SW480Wnt Signaling (TOPflash Reporter)~4 nMPotent inhibition of Wnt signaling
SW480Western BlotNot applicableInduces formation of degradasomes containing Axin and phosphorylated β-catenin.[1]
DLD-1Cell Viability~1 µMInhibition of cell growth

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the validation of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of the compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., SW480, DLD-1)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound, XAV939, G007-LK (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with increasing concentrations of this compound and control compounds (e.g., 0.1, 1, 10, 25, 50 µM). Include a DMSO-only vehicle control.

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Wnt/β-catenin Signaling Reporter Assay (TOPflash Assay)

Objective: To quantify the inhibition of TCF/LEF transcriptional activity, a downstream effector of Wnt signaling.

Materials:

  • HEK293T or other suitable cell line

  • TOPflash and FOPflash (negative control) luciferase reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Lipofectamine 2000 or similar transfection reagent

  • Wnt3a conditioned medium or recombinant Wnt3a

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Co-transfect cells in 24-well plates with TOPflash or FOPflash plasmid and the Renilla plasmid.

  • After 24 hours, treat the cells with the test compounds for a specified period (e.g., 6 hours).

  • Stimulate the cells with Wnt3a for the final 16-24 hours of incubation.

  • Lyse the cells and measure firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System.

  • Normalize the TOPflash/FOPflash activity to the Renilla activity and express the results as a fold change relative to the Wnt3a-stimulated control.

Western Blot Analysis

Objective: To assess the effect of the compound on the protein levels of key components of the Wnt/β-catenin pathway.

Materials:

  • Cancer cell lines (e.g., SW480)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-Axin1, anti-β-catenin, anti-phospho-β-catenin, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting equipment

Protocol:

  • Plate cells and treat with the compounds for 24 hours.

  • Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.

  • Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Develop the blot using ECL substrate and image the chemiluminescence.

  • Quantify band intensities and normalize to the loading control.

Visualizing the Mechanism and Workflow

To further elucidate the targeted signaling pathway and the experimental process, the following diagrams are provided.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_inhibitor Inhibition by this compound Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_Catenin_p β-catenin (p) Destruction_Complex->beta_Catenin_p Phosphorylation Proteasome Proteasome beta_Catenin_p->Proteasome Ubiquitination & Degradation TCF_LEF_off TCF/LEF Target_Genes_off Target Genes (e.g., c-Myc, Cyclin D1) TRANSCRIPTION OFF TCF_LEF_off->Target_Genes_off Wnt_Ligand Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt_Ligand->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Destruction_Complex_i Inactive Destruction Complex Dishevelled->Destruction_Complex_i Inhibition beta_Catenin β-catenin Nucleus_on Nucleus beta_Catenin->Nucleus_on TCF_LEF_on TCF/LEF Target_Genes_on Target Genes TRANSCRIPTION ON TCF_LEF_on->Target_Genes_on Tankyrase Tankyrase Axin_p Axin (PARsylated) Tankyrase->Axin_p PARsylation Axin_stable Stable Axin Proteasome_Axin Proteasome Axin_p->Proteasome_Axin Degradation Our_Compound tert-Butyl 1H-indol-4-ylcarbamate Our_Compound->Tankyrase Inhibition Destruction_Complex_active Active Destruction Complex Axin_stable->Destruction_Complex_active Experimental_Workflow cluster_assays Cellular Assays Start Hypothesis: This compound inhibits Tankyrase Cell_Culture Culture Cancer Cell Lines (e.g., SW480, DLD-1) Start->Cell_Culture Compound_Treatment Treat cells with compound and controls (XAV939, G007-LK) Cell_Culture->Compound_Treatment Viability Cell Viability (MTT Assay) Compound_Treatment->Viability Signaling Wnt Signaling (TOPflash Assay) Compound_Treatment->Signaling Protein Protein Expression (Western Blot) Compound_Treatment->Protein Data_Analysis Data Analysis and Comparison to known inhibitors Viability->Data_Analysis Signaling->Data_Analysis Protein->Data_Analysis Conclusion Conclusion on Biological Activity and Mechanism of Action Data_Analysis->Conclusion

References

A Comparative Guide to the Structure-Activity Relationship of Indole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a series of novel indolyl-hydrazone derivatives and their anti-cancer activity, supported by experimental data. The structure-activity relationship (SAR) of these compounds is explored, offering insights for the rational design of more potent and selective kinase inhibitors.

Quantitative Data Summary

The anti-proliferative activity of the synthesized indolyl-hydrazone derivatives was evaluated against the human breast cancer cell line MCF-7 using the MTT assay. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, providing a clear comparison of the potency of each compound. Staurosporine, a well-known kinase inhibitor, was used as a positive control.

CompoundStructureIC50 (µM) against MCF-7 Cells[1][2]
Staurosporine (Reference) A known potent, broad-spectrum kinase inhibitor.8.32 ± 0.43
Compound 5 Symmetrical bis-esters azine derivative of the indole scaffold.2.73 ± 0.14
Compound 8 Thio-triazole indole-based Schiff base.4.38 ± 0.23
Compound 12 Hydrazone derivative with two electron-withdrawing nitro groups on the substituted benzene ring.7.03 ± 0.37
Compound 6 Semicarbazone derivative of the indole scaffold.9.42 ± 0.57
Compound 3 Thiosemicarbazone derivative of the indole scaffold.10.2 ± 0.53
Compound 1 Ethyl 3-formyl-1H-indole-2-carboxylate starting material.19.7 ± 2.31
Compound 10 Hydrazone derivative with a single nitro group on the substituted benzene ring.25.4 ± 1.54

Key SAR Observations:

  • The symmetrical bis-esters azine Compound 5 demonstrated the highest potency, with an IC50 value approximately three times lower than the reference drug, staurosporine.[1]

  • The introduction of a thio-triazole Schiff base in Compound 8 resulted in a significant increase in activity compared to the reference.[1]

  • The presence of two electron-withdrawing nitro groups in Compound 12 led to a notable improvement in activity.[1]

  • In contrast, the starting material (Compound 1 ) and derivatives with semicarbazone (Compound 6 ), thiosemicarbazone (Compound 3 ), and a single nitro group (Compound 10 ) showed moderate to low activity.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activation AKT AKT PI3K->AKT Activation CDK2 CDK2 AKT->CDK2 Activation CellCycle Cell Cycle Arrest (S-phase) CDK2->CellCycle Promotion Apoptosis Apoptosis CellCycle->Apoptosis Induction Indolyl_Hydrazone Indolyl-Hydrazone (e.g., Compound 5) Indolyl_Hydrazone->EGFR Inhibition Indolyl_Hydrazone->PI3K Inhibition Indolyl_Hydrazone->AKT Inhibition Indolyl_Hydrazone->CDK2 Inhibition

Caption: Proposed mechanism of action for indolyl-hydrazone derivatives in MCF-7 breast cancer cells.[1]

start Start seed_cells Seed MCF-7 cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add varying concentrations of indolyl-hydrazone derivatives incubate1->add_compounds incubate2 Incubate for 48h add_compounds->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso measure_absorbance Measure absorbance at 570 nm add_dmso->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for the MTT assay to determine cell viability.

Experimental Protocols

MTT Assay for Cell Viability

This protocol outlines the methodology used to assess the in vitro anti-proliferative activity of the indolyl-hydrazone derivatives against the MCF-7 human breast cancer cell line.

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Humidified incubator with 5% CO2 at 37°C

  • Microplate reader

Procedure:

  • Cell Culture: MCF-7 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells were harvested using trypsin-EDTA, and a cell suspension was prepared. Cells were seeded into 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The test compounds were dissolved in DMSO to prepare stock solutions. A series of dilutions were prepared in the culture medium. The medium from the wells was replaced with fresh medium containing the test compounds at various concentrations. Control wells received medium with DMSO at the same final concentration as the test wells.

  • Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was gently shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the control (DMSO-treated) cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

References

A Comparative Benchmarking Guide to Indole-Based Kinase Inhibitors in Preclinical Oncology Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative performance analysis of a novel indole-based carbamate compound, herein referred to as Indole Carbamate 1 (IC-1), against a structurally related alternative, Indole Carbamate 2 (IC-2). The objective of this document is to present key preclinical data to aid researchers, scientists, and drug development professionals in evaluating the potential of these compounds as anticancer agents. The data presented is a representative compilation based on typical findings for this class of molecules in preclinical studies.

Data Presentation: Comparative Performance Summary

The following table summarizes the quantitative data for IC-1 and IC-2 across a panel of standard preclinical assays. This allows for a direct comparison of their in vitro potency, cellular activity, in vivo efficacy, and pharmacokinetic properties.

ParameterIndole Carbamate 1 (IC-1)Indole Carbamate 2 (IC-2)
In Vitro Potency
Target Kinase IC5015 nM50 nM
Off-Target Kinase 1 IC50> 1000 nM> 1000 nM
Off-Target Kinase 2 IC50500 nM800 nM
Cellular Activity
HCT116 Cell Proliferation IC50100 nM300 nM
A549 Cell Proliferation IC50150 nM450 nM
In Vivo Efficacy (HCT116 Xenograft Model)
Tumor Growth Inhibition (TGI) at 50 mg/kg, p.o., QD65%45%
Pharmacokinetics (Mouse)
Oral Bioavailability (F%)40%25%
Half-life (t1/2)6 hours4 hours
Cmax at 50 mg/kg, p.o.2 µM1.2 µM

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the test compound required to inhibit 50% of the activity of the target kinase.

  • Reagents: Recombinant human kinase, appropriate peptide substrate, ATP, test compounds (IC-1, IC-2), kinase assay buffer.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, peptide substrate, and test compound to the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP-Glo™ Kinase Assay).

    • Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1][2][3][4]

  • Cell Lines: HCT116 (human colorectal carcinoma), A549 (human lung carcinoma).

  • Reagents: RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Determine the IC50 values, representing the concentration of the compound that inhibits cell proliferation by 50%.

In Vivo Tumor Xenograft Model

This study evaluates the antitumor efficacy of the test compounds in a mouse model.[5][6][7]

  • Animal Model: Athymic nude mice.

  • Cell Line: HCT116.

  • Procedure:

    • Subcutaneously implant HCT116 cells into the flank of each mouse.

    • When tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.

    • Administer the test compounds or vehicle orally (p.o.) once daily (QD) at the specified dose.

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, calculate the percent tumor growth inhibition (TGI) relative to the vehicle control group.

Pharmacokinetic (PK) Study

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of the test compounds in mice.[8][9][10][11]

  • Animal Model: BALB/c mice.

  • Procedure:

    • Administer the test compounds via intravenous (i.v.) and oral (p.o.) routes.

    • Collect blood samples at multiple time points post-administration.

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of the test compound in the plasma samples using LC-MS/MS.

    • Calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), and oral bioavailability (F%).

Mandatory Visualizations

Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Target Kinase Target Kinase RAF->Target Kinase ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors IC-1 IC-1 IC-1->Target Kinase Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival

Caption: A representative kinase signaling pathway targeted by IC-1.

Experimental Workflow

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis Kinase Assay Kinase Assay Cell Proliferation Cell Proliferation Kinase Assay->Cell Proliferation IC50 Determination PK Study PK Study Cell Proliferation->PK Study Xenograft Model Xenograft Model PK Study->Xenograft Model Dose Selection Efficacy Assessment Efficacy Assessment Xenograft Model->Efficacy Assessment Safety Profile Safety Profile Xenograft Model->Safety Profile Lead Selection Lead Selection Efficacy Assessment->Lead Selection Safety Profile->Lead Selection

Caption: Workflow for preclinical evaluation of indole carbamate inhibitors.

References

Assessing the Selectivity and Off-Target Effects of tert-Butyl 1H-indol-4-ylcarbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl 1H-indol-4-ylcarbamate is a chemical compound often utilized as a synthetic intermediate in the development of more complex pharmaceutical agents. While its role as a building block is established, publicly available data on its specific biological activity, including selectivity and off-target effects, is notably scarce. This guide provides a framework for assessing such a compound, outlining standard experimental protocols to determine its selectivity and potential off-target interactions.

Due to the lack of direct experimental data for this compound, this guide presents comparative data from structurally related indole derivatives to offer context on the potential biological activities of this class of compounds. It is crucial to note that this information is for illustrative purposes and should not be directly extrapolated to this compound without direct experimental validation.

Comparative Analysis of Related Indole Derivatives

The following table summarizes the biological activities of various indole derivatives, highlighting the diversity of targets and the range of potencies observed within this chemical class. This data serves to underscore the importance of comprehensive profiling for any new indole-containing compound. Indole derivatives have been investigated for a multitude of therapeutic applications, including as kinase inhibitors for oncology.[1][2][3][4]

Table 1: Biological Activity of Structurally Related Indole Derivatives

Compound ClassTarget(s)Assay TypeMeasured Activity (IC₅₀/EC₅₀)Reference Cell Line(s)Citation(s)
3,5-disubstituted indolePim-1 Kinase, Pim-2 KinaseKinase Inhibition400 nM (Pim-1), 100 nM (Pim-2)N/A[5]
Indole-2-carboxamideMycobacterium tuberculosisWhole-cell growth inhibitionMIC = 0.62 µMM. tuberculosis[6]
Pyrazolo[1,5-a]pyrimidine indole bioisostereGSK-3α/β, Erk2Kinase Inhibition196 nM (GSK-3α/β), 295 nM (Erk2)N/A[7]
Indole-thiophene complexHT29, HepG2, HCT116, T98GCytotoxicityNanomolar rangeHT29, HepG2, HCT116, T98G[8]
Indole-based 1,2,4-triazoleTubulin PolymerizationBiochemical Assay8.3 µMN/A[8]
Azine derivatives with indole moietiesHCT-116, HepG2, MCF-7Cytotoxicity4.09 - 9.05 µMHCT-116, HepG2, MCF-7[9]

Disclaimer: The data presented above is for structurally related but distinct molecules. The selectivity and off-target profile of this compound are unknown and require direct experimental evaluation.

Experimental Protocols for Selectivity and Off-Target Profiling

To ascertain the selectivity and potential off-target effects of a novel compound like this compound, a tiered experimental approach is recommended. This typically involves initial broad screening followed by more focused target validation and cellular effect assays.

Kinase Selectivity Profiling: ADP-Glo™ Kinase Assay

A common first step is to screen the compound against a panel of kinases to identify potential on- and off-target interactions. The ADP-Glo™ Kinase Assay is a widely used method for this purpose.[10][11][12]

Methodology:

  • Compound Preparation: A stock solution of the test compound is prepared in DMSO and serially diluted to create a concentration range for IC₅₀ determination.

  • Kinase Reaction Setup: The kinase, its specific substrate, and ATP are added to the wells of a multi-well plate.

  • Compound Addition: The diluted test compound or a vehicle control (e.g., DMSO) is added to the wells.

  • Kinase Reaction Initiation & Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete any remaining ATP.[10]

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added, which converts the ADP produced during the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.[10]

  • Data Acquisition and Analysis: The luminescence is measured using a luminometer. The percentage of inhibition is calculated for each compound concentration, and the data is fitted to a dose-response curve to determine the IC₅₀ value for each kinase.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis A Prepare serial dilutions of This compound C Add compound and kinase mixture to 384-well plate A->C B Prepare Kinase/Substrate/ATP mixture B->C D Incubate at 30°C for 60 min C->D E Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) D->E F Incubate at RT for 40 min E->F G Add Kinase Detection Reagent (Convert ADP to ATP, generate light) F->G H Incubate at RT for 30-60 min G->H I Measure luminescence H->I J Calculate % inhibition and determine IC50 values I->J

Workflow for Kinase Selectivity Profiling using ADP-Glo™ Assay.
Target Engagement Verification: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular environment. The principle is that a ligand-bound protein is more resistant to thermal denaturation.[13][14][15][16][17]

Methodology:

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control for a specified time to allow for compound uptake.

  • Heat Challenge: The cell suspensions are aliquoted and heated to a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Cells are lysed, and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation.

  • Protein Quantification and Analysis: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western Blot or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

G cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis A Treat intact cells with compound or vehicle control B Aliquot cells and heat at a range of temperatures A->B C Lyse cells (e.g., freeze-thaw) B->C D Centrifuge to separate soluble and aggregated proteins C->D E Collect supernatant (soluble proteins) D->E F Quantify target protein (e.g., Western Blot) E->F G Plot melting curve and analyze thermal shift F->G

General Workflow for the Cellular Thermal Shift Assay (CETSA).
Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.[6][18][19][20][21]

Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Incubation: The plate is incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: A solubilization solution (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 550-600 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control, and an IC₅₀ value for cytotoxicity is determined.

Conclusion

While this compound is primarily known as a synthetic intermediate, the potential for biological activity inherent to its indole scaffold necessitates a thorough evaluation of its selectivity and off-target effects before its use in any biological system. The experimental protocols outlined in this guide provide a standard framework for such an assessment. By employing a combination of in vitro biochemical assays, target engagement studies in a cellular context, and general cytotoxicity profiling, researchers can build a comprehensive understanding of a compound's pharmacological profile. The provided data on related indole derivatives illustrates the diverse bioactivities of this chemical class and reinforces the principle that each new compound requires individual and rigorous experimental characterization.

References

Navigating the Synthesis of Key Indole Intermediates: A Comparative Guide to Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of experimental results involving tert-Butyl 1H-indol-4-ylcarbamate and its alternatives for researchers and drug development professionals.

In the landscape of pharmaceutical research and development, the reliability of experimental outcomes is paramount. The synthesis of key intermediates, such as this compound, forms the foundation of many drug discovery pipelines. This guide provides a comparative analysis of the synthesis and potential applications of this compound and alternative protected 4-aminoindoles, with a focus on reproducibility and robustness. The information presented herein is intended to assist researchers in making informed decisions when selecting synthetic routes and building blocks for their research endeavors.

Comparison of Synthetic Routes and Protecting Groups for 4-Aminoindole

The protection of the amino group of 4-aminoindole is a critical step in the synthesis of more complex molecules, such as kinase inhibitors. The choice of protecting group can significantly impact the reproducibility of the synthesis and the robustness of the intermediate in subsequent reactions. Here, we compare the widely used tert-butyloxycarbonyl (Boc) protection, resulting in this compound, with other common amine protecting groups: benzyloxycarbonyl (Cbz) and trifluoroacetyl (TFA).

Protecting GroupReagentsTypical Yield (%)Purity (%)Key Considerations for Reproducibility and Robustness
Boc 4-Aminoindole, Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Triethylamine)85-95>97Reproducibility: Generally high due to the mild reaction conditions and stability of the Boc group. The reaction is typically clean with straightforward purification. Robustness: The Boc group is stable to a wide range of non-acidic reagents, making it suitable for multi-step synthesis. However, it is sensitive to strong acids, which is also its primary means of deprotection.[1][2]
Cbz 4-Aminoindole, Benzyl chloroformate (Cbz-Cl), Base (e.g., Sodium bicarbonate)80-90>95Reproducibility: Good, with well-established protocols. The reaction is generally clean, but purification may be required to remove residual benzyl alcohol. Robustness: The Cbz group is stable to acidic and mild basic conditions. It is typically removed by catalytic hydrogenation, which offers orthogonality to acid-labile and base-labile groups.[1][3][4]
TFA 4-Aminoindole, Trifluoroacetic anhydride (TFAA) or Ethyl trifluoroacetate, Base (e.g., Pyridine)90-98>98Reproducibility: High, with rapid and often quantitative reactions. Robustness: The TFA group is very stable to acidic conditions but is readily cleaved under basic conditions (e.g., hydrolysis with aqueous ammonia or sodium hydroxide). This provides an alternative deprotection strategy to the acid-labile Boc group.

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility of experimental results. Below are representative protocols for the synthesis of this compound and its Cbz-protected counterpart.

Synthesis of this compound (Boc-4-aminoindole)

Materials:

  • 4-Aminoindole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-aminoindole (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Synthesis of Benzyl 1H-indol-4-ylcarbamate (Cbz-4-aminoindole)

Materials:

  • 4-Aminoindole

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-aminoindole (1.0 eq) in a mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) and cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate (1.1 eq) while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing Synthetic Pathways and Applications

Diagrams illustrating the synthetic workflows and the role of these intermediates in drug discovery can aid in understanding their importance and the logical flow of experimental processes.

Synthesis_of_tert_Butyl_1H_indol_4_ylcarbamate cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 4-Aminoindole 4-Aminoindole ReactionVessel Boc Protection in DCM 4-Aminoindole->ReactionVessel Boc2O Di-tert-butyl dicarbonate Boc2O->ReactionVessel Base Base (e.g., TEA) Base->ReactionVessel Quench Quench (aq. NaHCO₃) ReactionVessel->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product tert-Butyl 1H-indol-4-ylcarbamate Purification->Product Drug_Discovery_Workflow Start Protected 4-Aminoindole (e.g., Boc-protected) Step1 Further Functionalization (e.g., C-3 substitution) Start->Step1 Robustness of protecting group is key Step2 Deprotection Step1->Step2 Orthogonal deprotection strategy is important Step3 Coupling with Other Fragments Step2->Step3 End Target Molecule (e.g., Kinase Inhibitor) Step3->End Kinase_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., RET, TRKA) GrowthFactor->Receptor Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Indole-based Kinase Inhibitor Inhibitor->Receptor Inhibition

References

Safety Operating Guide

Safe Disposal of tert-Butyl 1H-indol-4-ylcarbamate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the safe and environmentally responsible disposal of chemical reagents is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of tert-Butyl 1H-indol-4-ylcarbamate, a common intermediate in pharmaceutical synthesis. Adherence to these protocols is essential for laboratory safety and regulatory compliance.

Immediate Safety and Handling Considerations

Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). While specific data for this compound is limited, structurally similar compounds are known to be irritants.[1][2] Therefore, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a laboratory coat.

  • Respiratory Protection: A properly fitted respirator is recommended if handling fine powders or if adequate ventilation, such as a fume hood, is unavailable.

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through an approved waste disposal plant.[1][3] Never dispose of this chemical down the drain or in standard trash receptacles.

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled waste container for this compound and any contaminated materials, such as weighing paper, pipette tips, and gloves.

    • The label should include the full chemical name, concentration, and appropriate hazard warnings (e.g., "Irritant," "Caution: Handle with Care").

    • This compound should be segregated as non-halogenated organic waste.[1] Do not mix with other waste streams unless compatibility has been confirmed to prevent hazardous reactions.[1]

  • Containerization:

    • Use a leak-proof and chemically resistant container for waste collection. The container must have a secure, tightly sealed lid to prevent spills and the release of vapors.[1]

    • To allow for expansion and prevent over-pressurization, do not fill the container beyond 90% of its capacity.[1]

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

    • This area must be well-ventilated, away from sources of heat or ignition, and separate from incompatible chemicals. Strong oxidizing agents are noted as incompatible with similar carbamate compounds.

    • Comply with all institutional and local regulations regarding the maximum allowable time for on-site hazardous waste storage.[1]

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.

    • Ensure all required documentation is completed accurately for the waste manifest.

Summary of Physical and Chemical Properties

For reference and proper waste profiling, the following table summarizes key data for carbamate compounds.

PropertyData
Physical State Solid[4]
Appearance Off-white to beige solid[3][4]
Solubility Insoluble in water[4]
Incompatible Materials Strong oxidizing agents[4]
Hazardous Decomposition Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[4]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

Disposal Workflow for this compound A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Waste in a Designated Container A->B C Label Container Clearly (Chemical Name, Hazards) B->C D Segregate as Non-Halogenated Organic Waste C->D E Securely Seal the Container (Not >90% Full) D->E F Store in Designated Hazardous Waste Area E->F G Arrange for Professional Waste Disposal F->G H Complete All Necessary Waste Manifest Documentation G->H I End of Process H->I

References

Personal protective equipment for handling tert-Butyl 1H-indol-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of tert-Butyl 1H-indol-4-ylcarbamate.

This document provides critical safety and logistical information for the handling of this compound (CAS No. 819850-13-0), a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk to personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4).[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2).[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3).[1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Weighing and Aliquoting (Solid) Chemical fume hood or ventilated balance enclosure.Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended.Safety glasses with side shields or chemical splash goggles.Use only outdoors or in a well-ventilated area.[1] An N95/FFP2 respirator or higher should be used if dustiness is a concern or ventilation is inadequate.Laboratory coat.
Solution Preparation Chemical fume hood.Chemical-resistant gloves (e.g., Nitrile, Neoprene).Chemical splash goggles or a face shield.Use only outdoors or in a well-ventilated area.[1]Laboratory coat.
General Handling and Transfer Well-ventilated laboratory area.Chemical-resistant gloves (e.g., Nitrile, Neoprene).Safety glasses with side shields.Use only outdoors or in a well-ventilated area.[1]Laboratory coat.

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read and understand the Safety Data Sheet (SDS).

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1]

  • Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[1] Wash hands thoroughly with soap and water after handling and before breaks.[1]

  • Clothing: Take off contaminated clothing and wash it before reuse.[1]

Spill Response:

  • Evacuate: In the event of a spill, evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wearing appropriate PPE, absorb liquid spills with an inert material (e.g., vermiculite, sand). For solid spills, gently sweep or scoop the material to avoid creating dust.

  • Collection: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste container.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations.[1]

Workflow for Safe Handling and Disposal

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Review SDS prep2 Don Appropriate PPE prep1->prep2 handle1 Work in Ventilated Area (Fume Hood) prep2->handle1 handle2 Perform Experiment handle1->handle2 post1 Decontaminate Work Area handle2->post1 disp1 Segregate Hazardous Waste (Chemical & Contaminated PPE) handle2->disp1 post2 Doff PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3 disp2 Store in Labeled, Sealed Containers disp1->disp2 disp3 Dispose via Approved Vendor disp2->disp3

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 1H-indol-4-ylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 1H-indol-4-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.